Product packaging for Daunorubicin Hydrochloride(Cat. No.:CAS No. 11016-72-1)

Daunorubicin Hydrochloride

Cat. No.: B10754189
CAS No.: 11016-72-1
M. Wt: 564.0 g/mol
InChI Key: GUGHGUXZJWAIAS-QQYBVWGSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Daunorubicin Hydrochloride is a potent anthracycline antibiotic isolated from Streptomyces peucetius . As a key reagent in oncology research, it serves as a critical tool for investigating the mechanisms and treatment of acute lymphocytic leukemia (ALL) and acute myeloid leukemia (AML) . Its primary research value lies in its multifaceted mechanism of action; it functions by intercalating into DNA base pairs, leading to uncoiling of the DNA double helix and inhibition of both DNA and RNA synthesis . Furthermore, Daunorubicin stabilizes the complex between DNA and the topoisomerase II enzyme, resulting in enzyme-mediated single and double-strand DNA breaks that ultimately trigger programmed cell death (apoptosis) in tumor cells . Research applications also extend to studying its role in generating reactive oxygen species (ROS) and its dose-limiting toxicities, such as cardiotoxicity and myelosuppression, which are critical areas for improving therapeutic outcomes . This product is provided as a research-grade powder for use in biochemical and cell-based studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29NO10.HCl<br>C27H30ClNO10 B10754189 Daunorubicin Hydrochloride CAS No. 11016-72-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,22+,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGHGUXZJWAIAS-QQYBVWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10.HCl, C27H30ClNO10
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0033382
Record name Daunomycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug.
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble (NTP, 1992)
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

23541-50-6
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Daunorubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23541-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daunorubicin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023541506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daunomycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Daunorubicin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAUNORUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD984I04LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

370 to 374 °F (decomposes) (NTP, 1992)
Record name DAUNORUBICIN HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Chemical Synthesis, Structural Elucidation, and Analogues

Total Synthesis Pathways of Daunorubicin (B1662515) and Related Anthracyclines

The total synthesis of daunorubicin and its aglycone, daunomycinone (B1669838), has been a long-standing goal in organic chemistry. The first successful total synthesis of daunomycinone was reported by Wong and co-workers in 1973. Current time information in Bangalore, IN. Their approach involved an annelation sequence, constructing the C and D rings first, followed by the addition of the A and B rings (a CD → ABCD strategy). Current time information in Bangalore, IN.

Later, a formal total synthesis of daunorubicin itself was completed by coupling a suitably protected daunosamine (B1196630) derivative with the synthesized aglycone. researchgate.net This coupling was noted to be stereospecific, yielding only the natural α-L anomer, which is crucial for biological activity. researchgate.net

Alternative strategies have also been developed. One convergent approach involves the synthesis of an AB ring segment and a CD ring segment, which are then combined. This method utilized a Diels-Alder reaction of an isobenzofuran (B1246724) and methyl vinyl ketone to construct the AB segment. scholaris.ca Other routes have focused on the synthesis of key precursors, such as 7,9-dideoxydaunomycinone, which can then be elaborated into the final aglycone. wikipedia.org These multi-step syntheses, while chemically elegant, underscore the complexity of the molecule and the difficulty in producing it from simple starting materials, which is why fermentation and semi-synthetic methods remain commercially important. scholaris.cawikipedia.org

Semi-synthetic Approaches for Daunorubicin Derivatives

Given the complexity of total synthesis, semi-synthesis starting from the natural product daunorubicin remains the most practical method for producing derivatives. iiarjournals.orghilarispublisher.com These approaches typically involve the chemical modification of the two main components of the molecule: the daunosamine sugar or the tetracyclic aglycone.

Modifications to the daunosamine moiety are common, as this part of the molecule is critical for DNA binding and interaction with topoisomerase II. hilarispublisher.comusp.br For example, the 3'-amino group is a frequent target for derivatization. usp.br One notable semi-synthetic conversion is the hydroxylation of daunorubicin at the C-14 position to produce doxorubicin (B1662922), a closely related and widely used anthracycline. usp.br This process can be achieved chemically through bromination of the C-14 position followed by nucleophilic substitution with a hydroxide (B78521) source. usp.br Another approach involves substituting the amino group with an azide (B81097) group, which has been shown to produce derivatives with activity against drug-resistant cancer cell lines. usp.br

Design and Synthesis of Novel Daunorubicin Analogues and Derivatives

The search for improved anthracyclines has led to the design and synthesis of a vast number of novel analogues and derivatives with modifications intended to enhance efficacy, reduce toxicity, or overcome drug resistance.

Alkylation of the 3'-amino group of the daunosamine sugar is a common strategy to create new derivatives. One-step reductive amination using various aromatic aldehydes is a reliable method to produce a range of N-alkylated daunorubicin compounds. researchgate.netmdpi.com This reaction, often carried out with a reducing agent like sodium cyanoborohydride, allows for the introduction of diverse substituents onto the nitrogen atom. researchgate.netmdpi.com Another synthetic route involves the Michael addition of daunorubicin to substituted maleimides, yielding a different class of N-alkylated derivatives. nih.gov These modifications can significantly alter the lipophilicity and biological activity of the parent compound. mdpi.com

Formamidine (B1211174) analogues of daunorubicin are synthesized by replacing the 3'-amino group on the daunosamine moiety with a formamidine system (–N=CH–N<). iiarjournals.orguj.edu.pl This modification incorporates a cyclic amine, such as morpholine (B109124) or hexamethyleneimine (B121469), into the structure. iiarjournals.orguj.edu.pl Two such analogues are DAUFmor, which contains a six-membered morpholine ring, and DAUFhex, which has a seven-membered hexamethyleneimine ring. iiarjournals.org Studies comparing these two derivatives have found that their structural differences lead to different antileukemic potentials. iiarjournals.orguj.edu.pl For instance, DAUFmor, with its oxygen heteroatom, was found to be more active in ML-1 cells than DAUFhex. iiarjournals.org However, both analogues generally show weaker antileukemic activity compared to the parent daunorubicin. iiarjournals.orguj.edu.pl

Comparative in vitro activity of Daunorubicin and its Formamidine Analogues
CompoundModificationIC₅₀ (MOLT-4 cells)IC₅₀ (ML-1 cells)
Daunorubicin (DAU)Parent CompoundData not specifiedData not specified
DAUFmorFormamidine with morpholine ringWeaker than DAUWeaker than DAU, but more active than DAUFhex
DAUFhexFormamidine with hexamethyleneimine ringWeaker than DAUWeaker than DAU and DAUFmor

Note: IC₅₀ values represent the concentration required for 50% inhibition of cell viability. While exact values were not provided in the source, the relative activities are indicated. iiarjournals.org

Biocatalysis offers an environmentally friendly and efficient alternative to chemical synthesis for producing anthracycline derivatives. The enzyme Daunorubicin C-14 hydroxylase (DoxA), a cytochrome P450 enzyme from Streptomyces peucetius, is essential for the conversion of daunorubicin to doxorubicin. wikipedia.orgresearchgate.netnih.gov However, the wild-type enzyme has relatively low efficiency for this specific hydroxylation step. nih.gov

To improve this biocatalytic process, rational design strategies have been applied to engineer the DoxA enzyme. researchgate.netnih.gov Through molecular docking and the creation of a screening library, key amino acid residues in the enzyme's active site were identified. nih.gov This led to the development of the mutant DoxA(P88Y), where proline at position 88 was replaced by tyrosine. researchgate.netnih.gov This single mutation resulted in a 56% increase in the bioconversion efficiency of daunorubicin to doxorubicin compared to the wild-type enzyme. researchgate.netnih.gov Molecular dynamics simulations suggest that this improvement is due to the formation of a new hydrophobic interaction between the mutant enzyme and the daunorubicin substrate, enhancing binding stability and catalytic activity. nih.gov

Engineered DoxA for Improved Biocatalysis
EnzymeModificationBioconversion Efficiency Improvement (Daunorubicin to Doxorubicin)
Wild-Type DoxANoneBaseline
DoxA(P88Y)P88Y mutation+56%

Data sourced from Zhang et al. (2023). researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Modified Daunorubicin Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of the daunorubicin molecule contribute to its biological activity and for designing more effective analogues. hilarispublisher.comacs.org

The daunosamine sugar is known to be critical for anticancer activity; the aglycone alone is 70- to 100-fold less active than the full glycoside. hilarispublisher.comnih.gov The 3'-amino group is a key site for modification. Changes at this position, such as acylation or replacement with other functional groups, can significantly impact cytotoxicity and the ability to overcome multidrug resistance. hilarispublisher.comresearchgate.net For example, replacing the amino group with a hydroxyl group can maintain a cytotoxic effect while potentially avoiding resistance mechanisms. hilarispublisher.com

The stereochemistry of the sugar is also vital. The 4'-hydroxyl group is an important determinant of activity. nih.govtudublin.ie Epirubicin, a semi-synthetic derivative, has the 4'-hydroxyl group in an axial position (epimerization) compared to doxorubicin, which results in altered biological properties. tudublin.ieacs.org

Modifications to the aglycone also play a significant role. The substitution pattern on the tetracyclic ring system and modifications to the C-9 side chain influence the molecule's interaction with DNA and topoisomerase II. acs.org The difference between daunorubicin and doxorubicin—a single hydroxyl group at C-14—demonstrates how a small structural change can significantly affect the spectrum of activity. usp.br SAR studies of formamidine analogues like DAUFmor and DAUFhex show that the nature of the cyclic amine attached to the formamidine group influences antileukemic potential. iiarjournals.org These studies collectively guide the rational design of new anthracyclines with improved therapeutic properties.

Molecular and Cellular Mechanisms of Action in Preclinical Models

Daunorubicin-DNA Interactions

The interaction of daunorubicin (B1662515) with DNA is a cornerstone of its anticancer activity and involves multiple complex mechanisms. nih.govnih.gov These interactions disrupt the normal functions of DNA, leading to the inhibition of essential cellular processes like replication and transcription. mdpi.com

Intercalation Mechanisms within the DNA Double Helix

Daunorubicin does not intercalate randomly into the DNA strand; it exhibits a degree of sequence specificity. Preclinical studies have demonstrated that daunorubicin has the highest preference for intercalation at sites comprising two adjacent Guanine-Cytosine (G-C) base pairs. wikipedia.org More specifically, the preferred binding sequence is often a G-C rich region, with a particular affinity for 5'-GC and 5'-CG triplets. nih.gov Crystallographic data has further refined this, showing a high preference for two adjacent G/C base pairs that are flanked on the 5' side by an Adenine-Thymine (A/T) base pair. wikipedia.org

Intercalation Site PreferenceBinding Affinity
Two adjacent G/C base pairs flanked by A/T at the 5' endHighest
5'(A/T)GC and 5'(A/T)CG tripletsHigh
General G-C rich regionsModerate

This table summarizes the preferential DNA binding sites for Daunorubicin intercalation based on preclinical research findings.

Attached to the tetracyclic ring of daunorubicin is a daunosamine (B1196630) sugar moiety, which plays a critical role in the binding process. acs.org Upon intercalation of the aglycone, the daunosamine residue is positioned within the minor groove of the DNA. wikipedia.org This orientation is crucial for the stability and specificity of the drug-DNA complex. The amino group of the daunosamine sugar can form hydrogen bonds with the functional groups of the base pairs in the minor groove, further anchoring the drug to the DNA. nih.gov The interaction of the daunosamine moiety is a key determinant of the drug's binding to its preferred sites. nih.gov

The insertion of the daunorubicin molecule between DNA base pairs necessitates a significant distortion of the regular helical structure. This intercalation leads to a localized unwinding of the DNA double helix. nih.gov Crystallographic studies have quantified this unwinding, revealing a local unwinding angle of approximately 8° at the site of intercalation. wikipedia.org In addition to unwinding, the binding of daunorubicin induces other conformational changes, including an increase in the distance between the intercalated base pairs and disturbances in the geometry of adjacent and second-neighbor base pairs. wikipedia.orgnih.gov These structural alterations interfere with the binding of DNA-processing enzymes, such as DNA and RNA polymerases.

Structural ChangeMagnitude
DNA Helix Unwinding Angle~8°
Base Pair SeparationIncreased at intercalation site
Helical GeometryLocalized distortions

This table outlines the significant conformational changes induced in the DNA double helix upon the intercalation of Daunorubicin.

Formation of Daunorubicin-DNA-Topoisomerase II Ternary Complexes

Beyond simple intercalation, a critical mechanism of daunorubicin's action is its ability to trap topoisomerase II, a nuclear enzyme essential for managing DNA topology. mdpi.com Daunorubicin stabilizes the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex. nih.gov This results in the formation of a stable ternary complex consisting of daunorubicin, DNA, and the topoisomerase II enzyme. mdpi.comresearchgate.net By preventing the re-ligation of the DNA strands that have been cleaved by topoisomerase II, daunorubicin effectively converts this essential enzyme into a cellular toxin that generates persistent DNA double-strand breaks. nih.govwikipedia.org This stabilization of the topoisomerase II-DNA cleavage complex is a major contributor to the cytotoxic effects of the drug. drugbank.com

Enzyme Inhibition by Daunorubicin

Daunorubicin's cytotoxic profile is also a consequence of its ability to inhibit the function of key cellular enzymes. The primary target in this regard is topoisomerase II. selleckchem.comtocris.com The drug acts as a topoisomerase II poison, rather than a classic inhibitor, by trapping the enzyme in its cleavage complex with DNA. mdpi.com This leads to an accumulation of DNA strand breaks, which, if not repaired, can trigger apoptotic cell death. nih.gov

In addition to its well-documented effects on topoisomerase II, preclinical studies have shown that daunorubicin can also inhibit other enzymes. It has been reported to inhibit both DNA and RNA synthesis, likely as a secondary consequence of its DNA intercalation and the resulting template dysfunction. selleckchem.comtocris.com Furthermore, daunorubicin can inhibit the activity of polymerase enzymes, which further contributes to the disruption of nucleic acid biosynthesis. nih.gov

EnzymeEffect of Daunorubicin
DNA Topoisomerase IITrapping of the cleavage complex, leading to DNA strand breaks
DNA PolymeraseInhibition of activity
RNA PolymeraseInhibition of activity

This table summarizes the inhibitory effects of Daunorubicin on key cellular enzymes as observed in preclinical models.

Topoisomerase II Poisoning and Cleavable Complex Stabilization

A primary mechanism of daunorubicin's antitumor activity is its function as a topoisomerase II poison. medchemexpress.comnih.gov Topoisomerase II is a crucial enzyme that resolves DNA topological problems, such as supercoils, knots, and tangles, by creating transient double-strand breaks (DSBs) in the DNA backbone. wikipedia.orgmdpi.com This process allows for the passage of another DNA segment through the break before it is resealed. wikipedia.org

Daunorubicin intervenes in this catalytic cycle by intercalating into the DNA, which stabilizes the topoisomerase II-DNA "cleavable complex." wikipedia.orgresearchgate.net This stabilization prevents the religation of the DNA strands, effectively trapping the enzyme on the DNA and converting a transient intermediate into a permanent DNA lesion. wikipedia.orgmdpi.com The accumulation of these stabilized cleavable complexes leads to the formation of permanent DNA double-strand breaks, which are highly toxic to the cell. nih.gov These breaks trigger a DNA damage response, which, if the damage is too extensive to be repaired, can lead to the initiation of apoptosis. nih.govnih.gov Studies have shown that the ability of daunorubicin and its analogs to induce these cleavable complexes is a significant contributor to their cytotoxicity. researchgate.net The interaction is specific, with certain DNA sequences being more susceptible to drug-stimulated cleavage. nih.gov

Table 1: Key Research Findings on Topoisomerase II Poisoning by Daunorubicin

FindingDescription
Stabilization of Cleavable Complex Daunorubicin stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the resealing of the DNA double-strand break. wikipedia.orgresearchgate.net
Induction of DNA Double-Strand Breaks The accumulation of stabilized cleavable complexes results in the formation of permanent and lethal DNA double-strand breaks. nih.gov
Role in Cytotoxicity The formation of these topoisomerase II-mediated DNA lesions is a major contributor to the cytotoxic effects of daunorubicin. nih.govresearchgate.net
Sequence Specificity Daunorubicin and its analogs can exhibit different DNA sequence specificities for stimulating topoisomerase II-mediated cleavage. nih.gov

Inhibition of DNA Replication and Repair Processes

Daunorubicin's interference with DNA integrity and topology directly impacts DNA replication and repair. The presence of daunorubicin intercalated within the DNA helix can physically obstruct the progression of DNA polymerase, thereby inhibiting the synthesis of new DNA strands. nih.gov Furthermore, the generation of topoisomerase II-mediated DNA double-strand breaks poses a significant challenge to the cell's DNA repair machinery. nih.gov

When replication forks encounter these drug-stabilized cleavable complexes, they can stall or collapse, leading to the formation of more complex and difficult-to-repair DNA lesions. researchgate.net This arrest of replication forks is a critical mechanism by which topoisomerase poisons induce cell death, particularly in rapidly dividing cancer cells. researchgate.net The overwhelming level of DNA damage induced by daunorubicin can saturate the cell's repair capacity, pushing the cell towards apoptosis. mdpi.com The inhibition of these fundamental processes underscores the potent anti-proliferative effects of daunorubicin. nih.gov

Inhibition of RNA and Protein Biosynthesis Pathways

In addition to its effects on DNA, daunorubicin also inhibits the synthesis of RNA and proteins. medchemexpress.comnih.govnih.gov By intercalating into DNA, daunorubicin can prevent the unwinding of the DNA double helix, which is a necessary step for transcription. This interference with the DNA template inhibits the action of RNA polymerase, thereby blocking the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). nih.govnih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Beyond its direct interactions with DNA and topoisomerase II, daunorubicin induces significant cellular damage through the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. nih.govresearchgate.net This is a critical component of its multifaceted mechanism of action.

Role of the Quinone Moiety in Redox Cycling

The chemical structure of daunorubicin includes a quinone moiety, which is central to its ability to generate ROS. nih.govmdpi.com This quinone group can undergo a one-electron reduction, catalyzed by various cellular oxidoreductases, to form a semiquinone radical. researchgate.netimrpress.com In the presence of molecular oxygen, this semiquinone radical can donate its extra electron back to oxygen, regenerating the parent quinone and forming a superoxide (B77818) anion radical in the process. researchgate.netnih.gov

This process, known as redox cycling, creates a futile cycle where a single molecule of daunorubicin can lead to the continuous production of superoxide radicals as long as oxygen and reducing equivalents are available. imrpress.comnih.gov This enzymatic process is a key driver of the oxidative stress observed with anthracycline therapy. mdpi.com

Formation of Superoxide Anions and Hydrogen Peroxide

The redox cycling of the daunorubicin quinone moiety directly produces superoxide anions (O₂⁻). researchgate.net These superoxide anions are then rapidly converted to hydrogen peroxide (H₂O₂) by the action of the enzyme superoxide dismutase (SOD). researchgate.net Hydrogen peroxide is a more stable and diffusible ROS that can participate in further reactions. ahajournals.org The generation of both superoxide and hydrogen peroxide disrupts the normal redox balance within the cell, leading to a state of oxidative stress. nih.govspandidos-publications.com Studies have demonstrated that treatment with daunorubicin leads to a measurable increase in intracellular levels of these reactive oxygen species. nih.govnih.gov

Mechanisms of Oxidative Damage to Cellular Macromolecules

The excessive production of ROS initiated by daunorubicin can lead to widespread damage to essential cellular components. researchgate.net These highly reactive species can oxidize lipids, proteins, and nucleic acids, impairing their function and compromising cellular integrity.

Lipid Peroxidation: ROS can attack the polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation. This process can damage the structure and function of membranes, including the plasma membrane and mitochondrial membranes.

Protein Oxidation: Amino acid residues in proteins are susceptible to oxidative damage, which can lead to changes in protein structure, loss of enzymatic activity, and increased protein degradation.

DNA Damage: ROS can directly damage DNA by causing modifications to the bases (such as the formation of 8-oxo-2'-deoxyguanosine) and inducing single- and double-strand breaks. nih.gov This oxidative DNA damage adds to the genotoxic stress initiated by topoisomerase II poisoning. researchgate.net

This cascade of oxidative damage contributes significantly to the cardiotoxic side effects associated with daunorubicin, as the myocardium is particularly vulnerable to oxidative stress. researchgate.net

Modulation of Cellular Pathways

Daunorubicin significantly impacts various cellular signaling pathways, leading to cell cycle arrest and the induction of programmed cell death.

Daunorubicin is well-documented to interfere with the normal progression of the cell cycle, leading to arrest at different phases. This disruption is a key component of its anticancer activity, preventing the proliferation of rapidly dividing cancer cells. The specific phase of arrest can be dependent on the cell type and the concentration of the drug.

In some preclinical models, daunorubicin has been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle. For instance, in SUP-B15 acute lymphoblastic leukemia cells, treatment with daunorubicin led to a progressive accumulation of cells in the G1 phase. nih.gov This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. Some derivatives of daunorubicin have also been shown to induce a more pronounced G0/G1 phase arrest compared to the parent compound. nih.gov

A more commonly reported effect of daunorubicin in preclinical studies is the induction of a G2/M phase arrest. nih.govnih.govnih.govnih.gov This arrest prevents cells with damaged DNA from entering mitosis. In MOLT-4 and CCRF-CEM acute lymphoblastic leukemia cell lines, daunorubicin treatment resulted in a significant accumulation of cells in the G2/M phase. nih.gov This effect has also been noted in hepatocellular carcinoma cells and various other cancer cell lines. nih.govnih.gov The G2 checkpoint is a critical control point that allows for DNA repair before cell division; prolonged arrest at this phase often triggers apoptosis. nih.gov

While G1 and G2/M arrest are more prominent, daunorubicin can also disrupt the S phase of the cell cycle. This is often linked to its role as a topoisomerase II inhibitor, which interferes with DNA replication and repair processes that are active during the S phase. In some cell lines, at high concentrations, daunorubicin can lead to an irreversible arrest in the S phase. researchgate.net

Cell LineDaunorubicin Effect on Cell CycleKey Findings
SUP-B15Progressive G1 phase accumulationPrevents entry into S phase, halting DNA replication. nih.gov
MOLT-4Profound G2/M phase accumulationPrevents entry into mitosis, allowing for DNA repair or apoptosis. nih.gov
CCRF-CEMDramatic increase in G2/M phaseSimilar to MOLT-4, indicates a block before cell division. nih.gov
Hepatocellular Carcinoma CellsIncreased G2 phase arrestDose-dependent inhibition of cell proliferation. nih.gov
K562G2/M phase arrestA consistent finding for anthracyclines in this cell line. nih.gov

Daunorubicin is a potent inducer of apoptosis, or programmed cell death, in cancer cells through multiple signaling pathways. nih.govspandidos-publications.combohrium.comnih.govresearchgate.net

One of the key pathways initiated by daunorubicin involves the generation of ceramide. In leukemic cell lines U937 and HL-60, daunorubicin stimulates the hydrolysis of sphingomyelin, leading to the production of ceramide, a lipid second messenger known to mediate apoptosis. nih.gov This ceramide generation occurs early in the apoptotic process and is mediated by a neutral sphingomyelinase. nih.gov

Daunorubicin also activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is a pro-apoptotic pathway. bohrium.comnih.gov In muscle-derived stem cells, daunorubicin treatment led to the activation of JNK and the phosphorylation of its downstream target, c-Jun. bohrium.comnih.gov Concurrently, it inactivates the pro-survival PI3K/AKT pathway. bohrium.comnih.gov

Furthermore, recent studies have shown that daunorubicin can induce apoptosis by inhibiting the Hedgehog signaling pathway. spandidos-publications.comresearchgate.net In colorectal cancer cell lines, daunorubicin was found to suppress the activity of the transcription factor GLI1, a key component of the Hedgehog pathway. spandidos-publications.comresearchgate.net This suppression was associated with an increase in p53 levels, which contributed to both GLI1 downregulation and apoptosis. spandidos-publications.comresearchgate.net The mechanism involves the promotion of β-TrCP-mediated ubiquitination and proteasomal degradation of GLI1. spandidos-publications.com

The induction of apoptosis by daunorubicin is also often caspase-dependent. In HCT116 colorectal cancer cells, daunorubicin-induced apoptosis was confirmed through TUNEL assays and was associated with the activation of caspases. spandidos-publications.comresearchgate.net Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be triggered by daunorubicin. mdpi.com

Apoptotic PathwayKey MediatorsCell Models
Sphingomyelin-Ceramide PathwayNeutral sphingomyelinase, CeramideU937, HL-60 (Leukemic cell lines) nih.gov
JNK Signaling PathwayJNK, c-JunMuscle-derived stem cells bohrium.comnih.gov
PI3K/AKT Pathway (Inactivation)AKT, GSKMuscle-derived stem cells bohrium.comnih.gov
Hedgehog Pathway (Inhibition)GLI1, p53, β-TrCPHCT116 (Colorectal cancer cells) spandidos-publications.comresearchgate.net
Caspase-Dependent ApoptosisCaspasesHCT116 (Colorectal cancer cells) spandidos-publications.comresearchgate.net

Apoptosis Induction Pathways

Intrinsic (Mitochondrial-Mediated) Apoptosis

Daunorubicin hydrochloride is a potent inducer of the intrinsic apoptotic pathway, a process orchestrated by the mitochondria. nih.gov This pathway is initiated by cellular stress and DNA damage caused by the drug, leading to changes in the mitochondrial outer membrane permeabilization (MOMP). nih.govmdpi.com This critical event is largely regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. researchgate.net

In preclinical models, daunorubicin treatment has been shown to alter the balance of these proteins, favoring the pro-apoptotic members. For instance, in MOLT-4 and CCRF-CEM leukemia cell lines, daunorubicin exposure led to changes in the expression of Bcl-2 family proteins that promote mitochondrial membrane changes. nih.gov This shift facilitates the translocation of proteins like Bax from the cytosol to the mitochondrial membrane, triggering MOMP. nih.gov

The permeabilization of the mitochondrial membrane results in the release of key pro-apoptotic factors into the cytoplasm. researchgate.net A central event is the release of cytochrome c, which, once in the cytosol, binds to the apoptotic protease-activating factor-1 (Apaf-1). This binding, in the presence of ATP, leads to the formation of a large protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. mdpi.com Studies have demonstrated that daunorubicin-induced apoptosis is associated with a loss of mitochondrial membrane potential (Δψm) and the subsequent release of these mitochondrial factors, confirming the engagement of this pathway. nih.govcancer-research-network.com

Extrinsic (Death Receptor-Mediated) Apoptosis

In addition to the mitochondrial pathway, daunorubicin can also trigger the extrinsic, or death receptor-mediated, pathway of apoptosis. nih.gov This pathway is initiated by the binding of extracellular death ligands to their cognate death receptors on the cell surface, such as the Fas ligand (FasL) binding to the Fas receptor (also known as CD95). ashpublications.org

Preclinical studies indicate that daunorubicin can modulate the components of this pathway. In certain leukemia cell lines, such as CCRF-CEM and MOLT-4, analysis of apoptotic protein expression following daunorubicin treatment suggested the induction of the extrinsic pathway. nih.gov This involves the recruitment of the Fas-associated death domain (FADD) adaptor protein to the activated death receptor. nih.gov FADD, in turn, recruits multiple pro-caspase-8 molecules, leading to their proximity-induced auto-activation. researchgate.net

Activated caspase-8, the initiator caspase of the extrinsic pathway, can then directly activate downstream effector caspases, such as caspase-3, or it can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to engage and amplify the intrinsic apoptotic pathway, creating a crosstalk between the two signaling cascades. ashpublications.org The evidence suggests that in some cell types, daunorubicin utilizes both the intrinsic and extrinsic pathways to ensure the efficient execution of apoptosis. nih.gov

Caspase Cascade Activation (e.g., Caspase-3, Caspase-7, Caspase-8)

The convergence point for both intrinsic and extrinsic apoptotic pathways is the activation of a cascade of cysteine-aspartic proteases known as caspases. researchgate.net These enzymes are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. Daunorubicin-induced apoptosis is characterized by the robust activation of this caspase cascade. nih.gov

As noted, the extrinsic pathway is initiated by the activation of caspase-8, while the intrinsic pathway begins with the activation of caspase-9. mdpi.comresearchgate.net Both of these initiator caspases, once activated, proceed to cleave and activate the executioner caspases, primarily caspase-3 and caspase-7. researchgate.netnih.gov

Studies in various leukemia cell lines have demonstrated a significant increase in caspase activity following daunorubicin treatment. nih.gov For example, daunorubicin-induced apoptosis is associated with the activation of caspase-3, which is responsible for the cleavage of numerous cellular substrates, leading to the classic morphological and biochemical hallmarks of apoptosis. researchgate.netnih.gov Activated caspase-3 cleaves proteins such as poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov The cleavage of PARP not only inactivates it but also serves as a reliable marker of ongoing apoptosis. The activation of caspase-3 and other executioner caspases ultimately dismantles the cell in an orderly fashion. researchgate.netnih.gov

Table 1. Daunorubicin's Effect on Apoptotic Pathway Components in Leukemia Cell Lines
Cell LineApoptotic Pathway ActivatedKey Caspases ActivatedMitochondrial Membrane Potential (Δψm) ChangeReference
CCRF-CEMIntrinsic & ExtrinsicCaspase-3, Caspase-8Yes nih.gov
MOLT-4Intrinsic & ExtrinsicCaspase-3, Caspase-8Yes nih.gov
SUP-B15Extrinsic OnlyCaspase-3, Caspase-8No nih.gov
HL60Intrinsic & ExtrinsicCaspase-3Yes ashpublications.orgresearchgate.net
p53 Signaling Pathway Modulation

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in mediating the cellular response to DNA damage, a primary effect of daunorubicin. nih.govnih.gov In response to genotoxic stress, p53 is activated and stabilized, allowing it to function as a transcription factor that regulates genes involved in cell cycle arrest, DNA repair, and apoptosis. nih.govexcli.de

Daunorubicin-induced DNA damage is a potent activator of the p53 pathway. mdpi.comcancer-research-network.com Preclinical studies have shown that treatment with daunorubicin leads to the accumulation of p53 protein in cancer cells. nih.govresearchgate.net Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, most notably Bax and PUMA, thereby directly linking DNA damage to the intrinsic apoptotic pathway. nih.govmdpi.com

Oligonucleosomal DNA Fragmentation

A hallmark of the late stages of apoptosis is the fragmentation of chromosomal DNA into oligonucleosomal-sized fragments. embopress.org This process is executed by caspase-activated DNase (CAD), also known as DNA fragmentation factor 40 (DFF40). nih.gov In healthy, non-apoptotic cells, CAD is kept in an inactive state by its inhibitor, ICAD (inhibitor of CAD), also known as DFF45. nih.gov

During daunorubicin-induced apoptosis, activated executioner caspases, particularly caspase-3, cleave ICAD. nih.gov This cleavage releases CAD, which then translocates to the nucleus and systematically cleaves the DNA in the linker regions between nucleosomes. nih.govresearchgate.net When this fragmented DNA is analyzed by agarose gel electrophoresis, it appears as a characteristic "ladder" pattern, with bands corresponding to multiples of approximately 180-200 base pairs. researchgate.netnih.gov

The induction of oligonucleosomal DNA fragmentation has been consistently observed in various preclinical models following daunorubicin treatment, serving as definitive evidence of apoptosis. nih.govembopress.orgnih.gov For example, in human myeloid leukemia cell lines such as HL-60 and U937, daunorubicin induces intense internucleosomal DNA fragmentation within a specific concentration range. nih.gov This fragmentation is a downstream event of caspase activation and represents an irreversible step towards cell death. nih.gov

Interactions with Cellular Membranes

Alterations in Membrane Fluidity and Integrity

Beyond its well-documented nuclear targets, daunorubicin's cytotoxic effects are also associated with its direct interactions with cellular membranes. nih.govnih.gov The drug's amphiphilic nature allows it to partition into the lipid bilayer of cell membranes, where it can alter their biophysical properties. nih.gov

Studies using mimetic model membranes, such as liposomes, have shown that daunorubicin can permeate and embed within the phospholipid bilayer. nih.govnih.gov Its location is distributed across the bilayer, with interactions occurring in both the polar headgroup region (via electrostatic interactions) and the hydrophobic acyl chain core. nih.gov This intercalation of the drug molecule among the phospholipids disrupts the ordered packing of the lipid chains. nih.gov

Table 2. Biophysical Effects of Daunorubicin on Model Lipid Bilayers
Membrane PropertyObserved Effect of DaunorubicinMethod of ObservationReference
Membrane PartitioningHigh affinity for lipid bilayers, partitions into the membrane.Derivative UV/vis spectrophotometry nih.gov
Location within BilayerBroad distribution, preferential location in phospholipid tails.Fluorescence quenching studies nih.govnih.gov
Membrane FluidityDecrease in fluidity in the acyl region of phospholipids.Temperature dependent steady-state anisotropy nih.govnih.gov
Driving InteractionsElectrostatic and hydrophobic bonds with phospholipids.Biophysical modeling nih.gov
Impact on Ion Transport and Cellular Signaling Pathways

This compound exerts significant effects on cellular function by modulating ion transport mechanisms and activating complex signaling cascades that collectively contribute to its cytotoxic activity. A key factor in its cellular transport is the ATP-binding cassette transporter P-glycoprotein (P-gp), which functions as an efflux pump. nih.gov In preclinical models, the expression level of P-gp directly corresponds to the unidirectional transport of daunorubicin out of the cell, leading to decreased intracellular accumulation of the drug. nih.gov The kinetics of this transport system are complex, with evidence suggesting the presence of at least two binding sites for daunorubicin on P-gp, and the process exhibits positive cooperativity. nih.gov In cancer cells with high P-gp expression, this efflux is a primary mechanism of multidrug resistance, while in cells with lower P-gp levels, passive diffusion plays a more substantial role in drug transport from the cells. nih.gov

Beyond its interaction with transport proteins, daunorubicin activates multiple intracellular signaling pathways crucial for inducing apoptosis. One of the most prominent is the sphingomyelin-ceramide pathway. researchgate.netdrugbank.com In leukemic cell lines, daunorubicin stimulates the hydrolysis of sphingomyelin to generate ceramide, a lipid second messenger that plays a pivotal role in initiating the apoptotic cascade. wikipedia.orgmdpi.com This process is mediated by a neutral sphingomyelinase and occurs in distinct, rapid cycles following drug exposure. wikipedia.orgmdpi.com The activation of this pathway is critical for the drug's apoptotic potential; in multidrug-resistant cells where intracellular drug transport is altered, the induction of the sphingomyelin cycle and subsequent apoptosis is inhibited. researchgate.net

In addition to the ceramide pathway, daunorubicin triggers a number of other signaling cascades. These include the activation of mitogen-activated protein kinases (MAPK), stress-activated protein/c-Jun N-terminal kinases (JNK), and the transcription factor nuclear factor kappa B (NF-κB). drugbank.com Recent studies in colorectal cancer (CRC) cell lines have revealed that daunorubicin can also suppress the canonical Hedgehog (Hh) signaling pathway. nih.gov It achieves this by inhibiting the expression of the key transcriptional activator GLI1, which occurs independently of non-canonical pathways involving AKT or ERK. nih.gov Furthermore, daunorubicin can induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis, leading to changes in mitochondrial membrane potential and the expression of key apoptotic proteins like Bax and caspase 3 in leukemia cells. nih.gov

Pathway/Transport MechanismKey Findings in Preclinical ModelsCellular OutcomeReference Cell Lines
P-glycoprotein (P-gp) EffluxUnidirectional transport of daunorubicin out of the cell is proportional to the P-gp expression level. nih.gov The pump exhibits positive cooperativity with an apparent Km of ~1.5 µM. nih.govDecreased intracellular drug accumulation; contributes to multidrug resistance. nih.govnih.govLLC-PK1 (Porcine Kidney Epithelial), A2780 (Ovarian Cancer) nih.govnih.gov
Sphingomyelin-Ceramide PathwayStimulates neutral sphingomyelinase, leading to sphingomyelin hydrolysis and ceramide generation within minutes of exposure. wikipedia.orgmdpi.comInitiation of apoptosis. wikipedia.orgU937, HL-60 (Leukemic) wikipedia.orgmdpi.com
Hedgehog (Hh) SignalingSuppresses the canonical Hh pathway by downregulating the expression of the transcription factor GLI1. nih.govInduction of p53-mediated apoptosis. nih.govHCT116, HT29 (Colorectal Cancer) nih.gov
Apoptosis PathwaysInduces both intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, increasing caspase activity. nih.govProgrammed cell death. nih.govCCRF-CEM, MOLT-4, SUP-B15 (Leukemia) nih.gov
Table 1. Summary of this compound's Impact on Cellular Transport and Signaling.

Effects on Gene Expression and Transcriptional Regulation

This compound's primary mechanism of action involves its direct interaction with DNA, leading to profound effects on gene expression and transcriptional regulation. As an intercalating agent, it binds reversibly to double-stranded DNA, showing a preference for sequences containing G-C base pairs. drugbank.com This physical interaction with the DNA helix disrupts the function of DNA and RNA polymerases, thereby inhibiting both replication and transcription.

A key aspect of its transcriptional inhibition is the competition with transcription factors for their DNA binding sites. Preclinical studies using the yeast Saccharomyces cerevisiae as a model organism have shown that daunorubicin's in vivo effects are largely due to this competition. The drug preferentially binds to CG-rich sequences that are also recognized by various transcription factors. This leads to a promoter-specific inhibition of transcription. For example, daunorubicin specifically inhibits the galactose-induced transcription driven by the Gal4p transcription factor without affecting other promoters driven by different activators. A transcriptome-wide analysis in yeast revealed that genes regulated by transcription factors such as Gcn4p and Met4p, which are involved in amino acid biosynthesis, were significantly overrepresented among the genes down-regulated by daunorubicin.

In human cancer cells, the effect of daunorubicin on gene expression is concentration-dependent and dictates the ultimate fate of the cell. In Jurkat T lymphocytes, exposure to different concentrations of daunorubicin resulted in distinct gene expression profiles that correlated with different cellular outcomes, such as cell-cycle arrest, apoptosis, or senescence-like growth arrest. This differential regulation affects a range of oncogenes and tumor suppressor genes. The drug's impact extends to the regulation of specific genes that modulate its own cytotoxicity. For instance, the expression of genes like TAP2 has been shown to confer resistance to daunorubicin, while higher expression of HNRPD is associated with increased apoptosis and greater sensitivity to the drug.

MechanismSpecific EffectModel SystemKey Findings
DNA IntercalationBinds to G-C rich sequences in DNA. drugbank.comGeneralInhibits DNA replication and transcription by disrupting polymerase function. drugbank.com
Competition with Transcription FactorsCompetes for binding to consensus DNA sequences, particularly CpG steps.Saccharomyces cerevisiaeSpecifically inhibits Gal4p-driven transcription upon galactose induction. Genes regulated by factors like Gcn4p and Met4p are highly represented among down-regulated genes.
Differential Gene RegulationAlters the expression of multiple oncogenes and tumor suppressor genes.Jurkat T cellsDrug concentration determines the gene expression profile, leading to either apoptosis, G2 arrest, or senescence.
Regulation of Sensitivity-Related GenesModulates expression of genes that influence cellular response.Human Cell Lines (HapMap)Higher expression of TAP2 correlates with resistance, while higher expression of HNRPD correlates with sensitivity.
Table 2. Effects of this compound on Gene Expression.

Influence on Cellular Metabolic Pathways (e.g., Glycolysis Inhibition)

This compound influences cellular metabolic pathways, primarily through its effects on cellular energy metabolism and the generation of reactive metabolites. The intracellular accumulation of daunorubicin is itself an energy-dependent process. researchgate.netwikipedia.org Preclinical studies in human leukemia cells have demonstrated that treatment with energy inhibitors, such as dinitrophenol (DNP) or a combination of sodium azide (B81097) and deoxyglucose, leads to a significant decrease in the accumulation of daunorubicin within subcellular compartments. researchgate.netwikipedia.org This finding indicates that the drug's transport and sequestration are linked to the cell's energy-producing pathways, although it does not directly imply that daunorubicin inhibits glycolysis.

A major metabolic effect of daunorubicin is the induction of mitochondrial injury and the generation of reactive oxygen species (ROS). The drug can undergo a one-electron reduction of its quinone moiety, a reaction catalyzed by various cellular NADH- and NADPH-dependent reductases like NADPH-cytochrome P450 reductase. This process forms a semiquinone radical, which is a highly reactive metabolite. These semiquinone radicals can generate superoxide anions and other ROS, leading to increased oxidative stress. mdpi.com This oxidative damage to DNA, lipids, and proteins contributes to the drug's cytotoxic effects and can result in mitochondrial damage and subsequent programmed cell death.

The metabolism of daunorubicin itself represents a key interaction with cellular pathways. The primary metabolic conversion is the reduction of a side-chain carbonyl group to produce the alcohol metabolite, daunorubicinol. This biotransformation is carried out by cytosolic enzymes, with studies in leukemic cells from AML patients suggesting that carbonyl reductase 1 (CR1) is the most important enzyme for this conversion. The rate of this metabolism shows significant interindividual variation. While direct inhibition of glycolysis by daunorubicin is not well-documented, some studies have shown that inhibiting glucose uptake with agents like Phloretin can sensitize daunorubicin-resistant cancer cells, suggesting a synergistic relationship between targeting glycolysis and daunorubicin treatment. drugbank.com

Metabolic InfluenceMechanism/ObservationCellular ConsequenceModel System
Energy-Dependent AccumulationCellular uptake and sequestration of daunorubicin are reduced by energy inhibitors (DNP, sodium azide/deoxyglucose). researchgate.netwikipedia.orgLinks drug accumulation to cellular energy status.K562 (Human Leukemia) researchgate.netwikipedia.org
Generation of Reactive MetabolitesOne-electron reduction of the quinone moiety forms semiquinone radicals.Increased oxidative stress, ROS generation, and potential for mitochondrial injury. mdpi.comGeneral, various cell lines
Drug BiotransformationMetabolized to daunorubicinol by cytosolic reductases, primarily Carbonyl Reductase 1 (CR1).Formation of a primary alcohol metabolite.AML Patient-derived Leukemic Cells
Synergy with Glycolysis InhibitionInhibition of glucose uptake by Phloretin sensitizes daunorubicin-resistant cells. drugbank.comPotential to overcome drug resistance by targeting cellular metabolism.Breast/Colon Cancer Cell Lines drugbank.com
Table 3. Influence of this compound on Cellular Metabolic Pathways.

Mechanisms of Daunorubicin Resistance in Preclinical Models

Drug Efflux Transporter Overexpression

A primary mechanism of resistance to Daunorubicin (B1662515) involves the increased expression of transporters that actively remove the drug from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect. aacrjournals.orgmdpi.com

P-glycoprotein (MDR1 gene) and ATP-Binding Cassette (ABC) Transporters

P-glycoprotein (P-gp), encoded by the MDR1 (also known as ABCB1) gene, is a well-characterized ATP-binding cassette (ABC) transporter that plays a pivotal role in multidrug resistance (MDR). mdpi.comresearchgate.net Overexpression of P-gp is a frequent finding in Daunorubicin-resistant cell lines. mdpi.comnih.gov This 170 kDa transmembrane protein functions as an ATP-dependent efflux pump, actively transporting a wide array of hydrophobic drugs, including Daunorubicin, out of the cell. mdpi.comfrontiersin.org The ABC transporter superfamily, to which P-gp belongs, comprises numerous proteins that utilize ATP hydrolysis to drive the transport of various substrates across cellular membranes. ebi.ac.ukmdpi.com Several members of this family, including P-gp, MRP1 (ABCC1), and BCRP (ABCG2), are implicated in conferring resistance to chemotherapeutic agents. oaepublish.commdpi.com

In preclinical studies, the level of P-gp expression often correlates with the degree of drug resistance. nih.gov For instance, human leukemia K562 cells engineered to be resistant to Daunorubicin (K562/D1-9) exhibited overexpression of P-gp, which was associated with reduced intracellular drug accumulation. nih.gov Similarly, studies in Ehrlich ascites tumor cells have demonstrated that Daunorubicin-resistant cells (EHR2/DNR+) overexpress P-gp. aacrjournals.org

Beyond P-gp, other ABC transporters contribute to Daunorubicin resistance. Research in Streptomyces peucetius, the producer of Daunorubicin, has identified the DrrAB transporter system as essential for self-resistance. oup.com Further studies in Streptomyces coeruleorubidus have revealed that multiple two-component ABC transporters, DrrAB1, DrrAB2, and DrrAB3, work in a complementary manner to efflux Daunorubicin. nih.govnih.gov Disruption of these transporters led to a significant decrease in Daunorubicin production, highlighting their crucial role in managing intracellular drug levels. nih.govnih.gov

Active Drug Extrusion Mechanisms

The fundamental mechanism by which P-gp and other ABC transporters confer resistance is through active drug extrusion. oup.com This process is energy-dependent, relying on the hydrolysis of ATP to fuel the conformational changes in the transporter protein necessary to move Daunorubicin against its concentration gradient, from the intracellular to the extracellular space. frontiersin.orgebi.ac.uk This active efflux lowers the cytoplasmic concentration of the drug, preventing it from reaching its therapeutic target in sufficient quantities to induce cell death. oup.com

The effectiveness of this extrusion can be demonstrated in preclinical models where the addition of P-gp inhibitors, such as verapamil (B1683045) or the potent modulator XR9576, can partially or fully reverse Daunorubicin resistance by blocking the efflux pump and restoring intracellular drug accumulation. aacrjournals.orgnih.gov For example, in Daunorubicin-resistant K562/D1-9 cells, verapamil partially reversed both the resistance and the reduced intracellular accumulation of the drug. nih.gov The transport of Daunorubicin by P-gp and its subsequent inhibition by agents like cyclosporin (B1163) A have been shown to directly correspond to the level of P-gp expression in the cells. nih.gov

Furthermore, the acquisition of Daunorubicin resistance has been linked to the dynamic induction of ABCB1 expression in response to cellular stress. nih.govjci.org Exposure of leukemia cells to Daunorubicin can activate a stress-responsive enhancer, leading to the upregulation of P-gp and subsequent drug resistance. nih.govjci.org

Table 1: Selected ABC Transporters Involved in Daunorubicin Resistance

TransporterGeneFamilyFunction in ResistancePreclinical Model Examples
P-glycoprotein (P-gp)MDR1/ABCB1ABCATP-dependent efflux of Daunorubicin. mdpi.comfrontiersin.orgK562/D1-9 (Human leukemia), EHR2/DNR+ (Ehrlich ascites tumor) nih.govaacrjournals.org
DrrAB1, DrrAB2, DrrAB3drrAB1, drrAB2, drrAB3ABCComplementary efflux of Daunorubicin. nih.govnih.govStreptomyces coeruleorubidus nih.govnih.gov
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1ABCContributes to resistance to anthracyclines. aacrjournals.orgDoxorubicin-adapted lung cancer cell lines nih.gov

Alterations in Topoisomerase II Activity and Structure

Daunorubicin's primary cytotoxic mechanism involves the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and repair. Consequently, changes in the activity or structure of this enzyme can lead to drug resistance. aacrjournals.orgnih.gov This form of resistance, sometimes termed "atypical" multidrug resistance (at-MDR), can occur independently of or concurrently with P-gp overexpression. aacrjournals.org

Reduced Enzyme Activity

A common finding in Daunorubicin-resistant preclinical models is a decrease in the catalytic activity of topoisomerase II. nih.govaacrjournals.orgnih.gov For instance, the Daunorubicin-resistant K562/D1-9 cell line showed decreased topoisomerase II activity compared to its sensitive parent line. nih.gov Similarly, multidrug-resistant Ehrlich ascites tumor cells (EHR2/DNR+), which also overexpress P-gp, were found to have reduced DNA topoisomerase II catalytic activity. aacrjournals.orgnih.gov

This reduction in activity is often linked to a lower amount of the topoisomerase II protein. In the EHR2/DNR+ cells, the quantity of immunoreactive DNA topoisomerase II was only about one-third of that found in the drug-sensitive cells. aacrjournals.orgnih.gov A similar phenomenon was observed in DIDOX-resistant Ehrlich ascites cell lines (EHR2/DIDOX-3), where the amount of immunoreactive DNA topoisomerase II was reduced to 52% of that in sensitive cells. capes.gov.br This decrease in enzyme levels directly correlates with a reduced number of drug-stabilized DNA-protein complexes, which are the lesions that trigger cell death. aacrjournals.orgnih.govcapes.gov.br In human myeloma 8226 cells selected for resistance to mitoxantrone, a higher level of resistance was associated with an 88% reduction in topoisomerase IIβ and a 70% reduction in topoisomerase IIα expression. aacrjournals.org

Mutations Affecting Drug Binding

While less commonly reported than reduced enzyme levels, mutations within the topoisomerase II gene (TOP2A) can also confer resistance to Daunorubicin. These mutations can alter the enzyme's structure in a way that hinders the binding of Daunorubicin, thereby preventing the formation of the drug-enzyme-DNA ternary complex. This prevents the drug from stabilizing the DNA cleavage intermediate, which is its primary mechanism of action. Although specific mutations conferring Daunorubicin resistance are a known mechanism, detailed characterizations in many preclinical models remain an area of ongoing research.

Table 2: Topoisomerase II Alterations in Daunorubicin Resistance Models

Cell LineResistance ProfileTopoisomerase II AlterationReference
K562/D1-9Daunorubicin-resistantDecreased enzyme activity. nih.gov nih.gov
EHR2/DNR+Daunorubicin-resistantDecreased catalytic activity and reduced protein amount (approx. 1/3 of sensitive cells). aacrjournals.orgnih.gov aacrjournals.orgnih.gov
EHR2/DIDOX-3DIDOX-resistantDecreased catalytic activity and reduced protein amount (52% of sensitive cells). capes.gov.br capes.gov.br
8226/MR20Mitoxantrone-resistant70% decrease in topoisomerase IIα, 88% decrease in topoisomerase IIβ. aacrjournals.org aacrjournals.org

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is the ultimate fate of cancer cells successfully targeted by chemotherapeutic agents like Daunorubicin. researchgate.net Resistance can emerge when cancer cells acquire defects in the signaling pathways that control apoptosis, allowing them to survive despite drug-induced damage. dovepress.comnih.gov

Daunorubicin typically induces apoptosis by triggering the mitochondrial (intrinsic) pathway. spandidos-publications.comresearchgate.net This is often characterized by the loss of mitochondrial membrane potential (ΔΨm). spandidos-publications.comresearchgate.net In preclinical models, resistance to Daunorubicin has been associated with alterations that prevent this process. For example, some resistant cells may upregulate anti-apoptotic proteins like Bcl-2 or Bcl-xL, which stabilize the mitochondrial membrane and prevent the release of pro-apoptotic factors. nih.gov

Conversely, the pro-apoptotic protein Bim plays a role in Daunorubicin-induced cell death. researchgate.net Studies combining bortezomib (B1684674) and Daunorubicin in T-cell acute lymphoblastic leukemia (T-ALL) cells showed that the synergistic induction of apoptosis was associated with an upregulation of Bim and a collapse of the mitochondrial membrane potential. spandidos-publications.comresearchgate.net This suggests that resistance could arise from a failure to upregulate Bim or from the overexpression of its antagonists.

Furthermore, some resistance mechanisms are linked to mutations that affect key regulators of apoptosis. For instance, in acute myeloid leukemia (AML) cells, the DNMT3A R882H mutation has been shown to drive Daunorubicin resistance by activating the NRF2/NQO1 pathway, which in turn leads to anti-apoptotic activity. researchgate.net Cells with this mutation are less sensitive to Daunorubicin and exhibit higher proliferative and anti-apoptotic capabilities. researchgate.net Inhibiting this pathway can resensitize the mutant cells to the drug. researchgate.net The development of drug resistance can also involve the selection of cells with pre-existing mutations in tumor suppressor genes like TP53, which is a central regulator of apoptosis. mdpi.com

Dysfunctional p53 Signaling

The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage, a key mechanism of Daunorubicin's cytotoxic action. biorxiv.orgresearchgate.net When DNA is damaged, p53 is activated and can trigger cell cycle arrest to allow for repair, or induce apoptosis if the damage is too severe. researchgate.net However, dysfunction in the p53 signaling pathway is a significant mechanism of resistance to Daunorubicin. nih.gov

Furthermore, even in cancers with wild-type TP53, the function of the p53 protein can be compromised by the overexpression of its negative regulators, such as Mouse double minute 2 homolog (MDM2). researchgate.net Strategies to overcome this resistance include the use of MDM2 inhibitors, which aim to reactivate the p53 pathway. researchgate.net Silencing of p53R2, a ribonucleotide reductase subunit involved in DNA repair and regulated by p53, has been shown to significantly increase the antitumor effects of Daunorubicin in T-ALL cells by increasing the rate of DNA double-strand breaks and subsequent apoptosis. researchgate.net

Cell Linep53 Status/ActivityDaunorubicin ResponseKey FindingCitation
SUP-B15 No phosphorylation at Serine 15Increased resistance, delayed DSB repairLack of p53 activation is linked to resistance. biorxiv.orgnih.govresearchgate.net
CCRF-CEM Phosphorylation at Serine 15Sensitivep53 activation correlates with sensitivity. biorxiv.orgnih.govresearchgate.net
MOLT-4 Phosphorylation at Serine 15Sensitivep53 activation correlates with sensitivity. biorxiv.orgnih.govresearchgate.net
T-ALL cells p53R2 silencedIncreased sensitivitySilencing p53R2 enhances Daunorubicin-induced apoptosis. researchgate.net

Upregulation of Anti-Apoptotic Proteins

Evasion of apoptosis is a hallmark of cancer and a primary mechanism of chemoresistance. haifa.ac.il Cancer cells can achieve this by overexpressing anti-apoptotic proteins, which block the cell death machinery. haifa.ac.il Two major families of these proteins are the B-cell lymphoma-2 (Bcl-2) family and the Inhibitor of Apoptosis (IAP) family. haifa.ac.il

The Bcl-2 family includes proteins that prevent the release of mitochondrial factors like cytochrome c, which is essential for activating caspases and executing apoptosis. frontiersin.org In leukemia cells, low levels of miR-181a, a microRNA, were associated with elevated levels of Bcl-2, leading to increased resistance to Daunorubicin. researchgate.net Conversely, reintroducing miR-181a into resistant cells could restore sensitivity by targeting and reducing Bcl-2 levels. researchgate.net

The IAP family, particularly X-linked inhibitor of apoptosis protein (XIAP), directly binds to and inhibits caspases, the key executioners of apoptosis. frontiersin.orgmdpi.com Overexpression of XIAP has been linked to Daunorubicin resistance in acute lymphoblastic leukemia (ALL). frontiersin.org Research has shown that a novel organoarsenic compound, (2,6-dimethylphenyl)arsonic acid, can overcome Daunorubicin resistance in part by downregulating XIAP expression in leukemia and lymphoma cells. mdpi.com This highlights the importance of IAP family members in mediating resistance and as potential therapeutic targets. haifa.ac.ilmdpi.com

Protein FamilyKey ProteinRole in ResistancePreclinical Model FindingCitation
Bcl-2 Family Bcl-2Prevents mitochondrial apoptosis pathwayHigh Bcl-2 levels in leukemia cells (due to low miR-181a) confer Daunorubicin resistance. researchgate.net
IAP Family XIAPDirectly inhibits executioner caspasesOverexpression linked to Daunorubicin resistance in ALL; its downregulation can overcome resistance. frontiersin.orgmdpi.com

Enhanced DNA Repair Mechanisms

Daunorubicin's primary mode of action involves intercalating into DNA and inhibiting topoisomerase II, leading to the formation of lethal DNA double-strand breaks (DSBs). nih.govnih.gov Consequently, the efficiency of a cell's DNA repair machinery is a critical determinant of its sensitivity or resistance to the drug. scirp.org Upregulation of DNA repair pathways allows cancer cells to efficiently mend the damage caused by Daunorubicin, thereby promoting survival and resistance. nih.govscirp.org The two major pathways for repairing DSBs are the Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) pathways. biorxiv.orgresearchgate.net

Non-Homologous End Joining (NHEJ) Pathway

NHEJ is a major and often rapid pathway for repairing DSBs that does not require a homologous template, making it active throughout the cell cycle. biorxiv.orgwikipedia.orgmolbiolcell.org It functions by directly ligating the broken DNA ends. wikipedia.org In preclinical studies, the NHEJ pathway has been shown to be crucial for repairing Daunorubicin-induced DNA damage. researchgate.net In acute lymphoblastic leukemia cell lines, NHEJ appeared to be a more rapid and efficient repair mechanism compared to HR. researchgate.net Overactivity of NHEJ is observed in many cancers and contributes to chemoresistance. scirp.org Leukemia cells resistant to Daunorubicin have been shown to have upregulated levels of key NHEJ components, including DNA Ligase IV. scirp.org The inhibition of NHEJ, therefore, represents a promising strategy to sensitize cancer cells to Daunorubicin. ashpublications.org

Homologous Recombination (HR) Pathway

The Homologous Recombination (HR) pathway is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair DSBs, and it is primarily active in the S and G2 phases of the cell cycle. oncotarget.commdpi.com While generally less error-prone than NHEJ, its upregulation can also contribute to Daunorubicin resistance. researchgate.net Studies in leukemia stem cells (LSCs) revealed that these cells are primed for DNA repair, showing increased expression of genes associated with HR, such as RAD51, XRCC2, and XRCC3. researchgate.net This enhanced HR capacity allows LSCs to more effectively repair Daunorubicin-induced DSBs, contributing to their chemoresistance and the high rates of relapse in AML. researchgate.net However, some preclinical models, such as the SUP-B15 cell line, have shown a deficiency in the HR pathway, relying solely on NHEJ for repair, which can influence their specific resistance profile. researchgate.net

Activation of DNA-Dependent Protein Kinase (DNA-PK)

The DNA-dependent protein kinase (DNA-PK) is a critical component of the NHEJ pathway. jpp.krakow.plcore.ac.uk It is a holoenzyme composed of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends. ashpublications.orgjpp.krakow.pl DNA-PK then acts as a scaffold, recruiting other repair factors and phosphorylating key substrates to facilitate the rejoining of the DNA strands. ashpublications.orgcore.ac.uk

Overactivation or increased expression of DNA-PK is a significant mechanism of resistance to DNA-damaging agents, including Daunorubicin. scirp.orgjpp.krakow.pl In Daunorubicin-resistant leukemia cell lines like K562 and HL60, levels of DNA-PKcs are upregulated. scirp.org Conversely, cells lacking functional DNA-PK are highly sensitive to agents that cause DSBs. molbiolcell.orgjpp.krakow.pl Preclinical studies have demonstrated that inhibiting the kinase activity of DNA-PK can reverse this resistance. The use of specific DNA-PK inhibitors, such as NU7026, potentiates the cytotoxic effects of Daunorubicin by impeding the NHEJ pathway, leading to an accumulation of unrepaired DSBs and subsequent cell death. ashpublications.orgjpp.krakow.plbiologists.com

DNA Repair PathwayKey ProteinsRole in Daunorubicin ResistanceCitation
NHEJ DNA Ligase IV, DNA-PK, Ku70/80Rapid, direct ligation of DSBs. Upregulation in resistant cells. scirp.orgresearchgate.net
HR RAD51, XRCC2, XRCC3High-fidelity, template-based repair of DSBs. Upregulation in resistant leukemia stem cells. researchgate.net
DNA-PK Activation DNA-PKcs, Ku70/80Central regulator of NHEJ. Overexpression/activation promotes repair and resistance. scirp.orgashpublications.orgjpp.krakow.pl

Role of Ataxia-Telangiectasia Mutated (ATM) Kinase

Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR). biorxiv.orgembopress.org It is a protein kinase that is activated primarily in response to DNA double-strand breaks. biorxiv.orgresearchgate.net Once activated, ATM initiates a signaling cascade that leads to cell cycle arrest, activation of DNA repair pathways (both NHEJ and HR), or apoptosis. biorxiv.orgfrontiersin.org

The role of ATM in Daunorubicin resistance is complex. In response to Daunorubicin-induced DSBs, ATM is activated and phosphorylates numerous downstream targets, including the histone variant H2AX (forming γH2AX), which serves as a beacon to recruit repair proteins to the damage site. biorxiv.org Studies have shown that ATM can be activated by Daunorubicin treatment, and this activation is a crucial step in initiating the repair process. biorxiv.orgresearchgate.net While some research indicates that ATM mutations did not directly cause Daunorubicin resistance in certain ALL cell lines, the functional status of its downstream signaling pathways, such as the p53 pathway, is critical. biorxiv.orgnih.govresearchgate.net In some contexts, the inhibition of other repair pathways like NHEJ can lead to an enhanced activation of the ATM pathway as a compensatory mechanism. researchgate.net This interplay suggests that while ATM itself is a central damage sensor, its ultimate effect on drug resistance depends on the integrity and activity of the downstream pathways it regulates.

Role of Antioxidant Systems in Resistance

Superoxide (B77818) Dismutase (SOD2) ActivitySuperoxide dismutase 2 (SOD2), also known as manganese superoxide dismutase (MnSOD), is a primary mitochondrial antioxidant enzyme that catalyzes the conversion of superoxide radicals into hydrogen peroxide (H₂O₂).researchgate.netijbs.comIts role in drug resistance is complex and can be context-dependent.mdpi.com

In preclinical models of acute lymphoblastic leukaemia, resistance to Daunorubicin has been linked to the upregulation of SOD2. nih.gov A study comparing T-lymphoblast (MOLT-4, CCRF-CEM) and B-lymphoblast (SUP-B15) cell lines found that the SUP-B15 cells were significantly more resistant to Daunorubicin. nih.gov This resistance was correlated with an increased expression of SOD2 and consequently lower levels of ROS. The study suggested that the lack of p53 activation in SUP-B15 cells might be responsible for the SOD2 increase, as p53 can regulate SOD2 expression. nih.gov

Similarly, in models of Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), resistance to the related anthracycline Doxorubicin (B1662922) is associated with an antioxidant program driven by SOD2. ashpublications.org Research has shown that the transcription factor STAT3, which is persistently active in ABC-DLBCL, positively regulates the expression of the SOD2 gene. ashpublications.org This STAT3-mediated upregulation of SOD2 enhances the cell's antioxidant capacity, protecting it from ROS-dependent cytotoxicity and conferring resistance. ashpublications.org

Further research into post-translational modifications has revealed that acetylation of SOD2 can also modulate its function and contribute to drug resistance. In breast cancer cell lines selected for resistance to Doxorubicin, an increase in MnSOD acetylation at lysine-68 (MnSOD-K68-Ac) was observed. ijbs.com This modification leads to a functional change in the enzyme, contributing to therapy resistance and altered mitochondrial metabolism. ijbs.com

Table 1: Preclinical Findings on SOD2 Activity and Daunorubicin Resistance

Cell Line/ModelKey FindingImplicated PathwayReference
SUP-B15 (B-lymphoblast)Increased SOD2 expression correlated with lower ROS levels and higher resistance to Daunorubicin.Inactive p53 pathway. nih.gov
ABC-DLBCL Cell LinesSTAT3 activation leads to upregulation of SOD2, promoting resistance to Doxorubicin-induced oxidative stress.STAT3 signaling. ashpublications.org
MCF7, T47D (Breast Cancer)Increased acetylation of MnSOD at lysine-68 (K68-Ac) observed in Doxorubicin-resistant cells, altering enzyme function.Post-translational modification. ijbs.com

Reduced Intracellular Drug Accumulation

A well-established hallmark of multidrug resistance (MDR) in cancer cells is the reduction of intracellular chemotherapeutic agent concentrations to sublethal levels. researchgate.net While this is most famously achieved by ATP-binding cassette (ABC) transporters that actively efflux drugs, other mechanisms, including reduced drug influx and altered intracellular binding, also contribute to this phenomenon. researchgate.neteur.nl

Integrated Stress Response (ISR) Activation and Drug Resistance

The Integrated Stress Response (ISR) is a crucial cellular signaling network that allows cells to adapt to and survive various environmental stresses, including exposure to chemotherapeutic agents. frontiersin.org Activation of the ISR can promote cell survival and has been identified as a key driver of dynamic drug resistance in preclinical cancer models. frontiersin.orgmanchester.ac.uk

In the context of acute myeloid leukemia (AML), exposure to Daunorubicin has been shown to activate an ISR-like transcriptional program. manchester.ac.uknih.gov This response is mediated by the transcription factor ATF4, a central component of the ISR. d-nb.info Upon Daunorubicin-induced stress, ATF4 binding is enriched at a specific stress-responsive enhancer region of the ABCB1 gene. manchester.ac.ukd-nb.info This activation by ATF4 drives the expression of ABCB1, which encodes the P-glycoprotein (P-gp) drug efflux pump, a major contributor to multidrug resistance. manchester.ac.ukd-nb.info

This mechanism allows leukemia cells to dynamically upregulate a drug resistance program in direct response to the therapeutic agent. nih.gov Furthermore, research indicates that protracted stress can prime these enhancers, creating an epigenetic memory of the drug treatment. manchester.ac.uk This priming allows for a more rapid and substantial increase in ABCB1 expression upon subsequent re-exposure to Daunorubicin, facilitating the escape of a subpopulation of leukemia cells. nih.gov These findings highlight the ISR as an adaptive pathway that can be co-opted by cancer cells to develop resistance to Daunorubicin. manchester.ac.ukd-nb.info

Table 2: Role of the Integrated Stress Response in Daunorubicin Resistance

ComponentRole in ResistanceOutcomeReference
Daunorubicin Induces cellular stress.Triggers the Integrated Stress Response (ISR). manchester.ac.uknih.gov
ATF4 Key ISR transcription factor.Is activated and binds to a stress-responsive enhancer. manchester.ac.ukd-nb.info
ABCB1 Enhancer Stress-responsive genetic element.Is activated by ATF4 binding. nih.govd-nb.info
ABCB1 (P-gp) Drug efflux pump.Expression is upregulated, leading to increased drug efflux and resistance. manchester.ac.ukd-nb.info

Preclinical Efficacy Studies and Advanced Delivery Systems

In Vitro Cytotoxicity and Antiproliferative Studies

Evaluation Across Diverse Cancer Cell Lines (e.g., Leukemia, Colorectal)

Daunorubicin (B1662515) hydrochloride has demonstrated significant cytotoxic and antiproliferative effects across a wide range of cancer cell lines in preclinical evaluations. Its efficacy has been particularly noted in hematological and solid tumor cell lines.

In studies involving colorectal cancer (CRC), daunorubicin has been shown to suppress cell proliferation effectively. Research on a panel of CRC cell lines, including HCT116, HT29, SNU283, DLD-1, and HCT8, revealed its potent activity. spandidos-publications.comnih.gov The half-maximal growth inhibition (GI50) values indicated high sensitivity in HCT116, HT29, and SNU283 cells, while DLD-1 and HCT8 cells showed comparatively lower sensitivity. spandidos-publications.comnih.gov Another study confirmed the cytotoxic effects of daunorubicin on the HCT116 cell line, noting that a concentration of 0.5 μM is effective at inducing apoptosis. brieflands.com

The compound's activity against leukemia cell lines is also well-documented. In the human T-lymphoblastic leukemia cell line Molt-4, daunorubicin exhibited a half-maximal inhibitory concentration (IC50) of 40 nM. targetmol.com Furthermore, its efficacy extends to other solid tumors, such as hepatocellular carcinoma, where it inhibited cell proliferation in HCCLM3 cells with an IC50 of 34.60 ± 1.83 µM. nih.gov

Daunorubicin In Vitro Efficacy Across Cancer Cell Lines

Cell LineCancer TypeEfficacy Metric (Value)Source
HCT116Colorectal CancerGI50 (0.597 µM) spandidos-publications.comnih.gov
HT29Colorectal CancerGI50 (0.547 µM) spandidos-publications.comnih.gov
SNU283Colorectal CancerGI50 (0.6934 µM) spandidos-publications.comnih.gov
DLD-1Colorectal CancerGI50 (25.55 µM) spandidos-publications.comnih.gov
HCT8Colorectal CancerGI50 (34.93 µM) spandidos-publications.comnih.gov
Molt-4T-lymphoblastic LeukemiaIC50 (40 nM) targetmol.com
L3.6Pancreatic CancerIC50 (400 nM) targetmol.com
HCCLM3Hepatocellular CarcinomaIC50 (34.60 ± 1.83 µM) nih.gov

Dose- and Time-Dependent Effects on Cell Viability

The cytotoxic impact of daunorubicin hydrochloride is characterized by both dose- and time-dependent mechanisms. Studies have shown that increasing concentrations of daunorubicin lead to a corresponding increase in cancer cell death. brieflands.com For instance, in HCT116 colon cancer cells, the cytotoxic effects were observed to be dose-dependent. brieflands.com

The kinetics of daunorubicin's effects have been investigated in acute lymphoblastic leukaemia (ALL) cell lines. nih.govnih.gov In a study involving MOLT-4, CCRF-CEM (T-lymphocyte derived), and SUP-B15 (B-lymphocyte derived) cell lines, cells were treated with daunorubicin for 4 hours and then allowed recovery periods of 4, 12, and 24 hours. nih.govnih.gov The MOLT-4 cell line showed immediate toxicity, with a reduction in cell density to about 50% of the control group after just 4 hours of recovery, a level that was sustained at 12 and 24 hours. nih.gov CCRF-CEM cells displayed a more gradual response, with a significant decrease in viability observed after 12 and 24 hours of recovery. The SUP-B15 cell line demonstrated the most resistance, showing a significant reduction in cell density only after the 24-hour recovery period. nih.gov These findings highlight that the cellular response to daunorubicin unfolds over different time courses depending on the specific cancer cell line. nih.gov

Time-Dependent Cytotoxicity of Daunorubicin in ALL Cell Lines

Cell Line4-Hour Recovery12-Hour Recovery24-Hour RecoverySource
MOLT-4~50% reduction in cell density~50% reduction in cell density~50% reduction in cell density nih.gov
CCRF-CEMNo significant reductionSignificant reduction in viabilitySignificant reduction in viability nih.gov
SUP-B15No significant reductionNo significant reductionSignificant reduction in cell density nih.gov

Studies on Induced Pluripotent Stem Cell (iPS)-Derived Cancer Stem Cells

Research has extended to the evaluation of daunorubicin's efficacy against cancer stem cells (CSCs), which are implicated in tumor initiation, recurrence, and therapy resistance. A notable study investigated the effects of daunorubicin on CSCs generated from mouse induced pluripotent stem cells (miPSCs). nih.gov The findings from this drug screening identified daunorubicin, a topoisomerase II inhibitor, as being specifically cytotoxic to these miPSC-derived CSCs. nih.gov

The mechanism of cell death was determined to be apoptosis, associated with the accumulation of p53 and the activation of the caspase cascade, leading to DNA fragmentation. nih.gov This apoptotic process was found to be dependent on the p53/caspase signaling pathway. nih.gov The study concluded that daunorubicin effectively eliminated these CSCs, providing a basis for further investigation into CSC-targeted cancer therapies. nih.gov

In Vivo Efficacy Studies in Animal Models (e.g., Xenografts, Syngeneic Models)

Preclinical in vivo studies using animal models, such as xenografts (human tumor cells in immunodeficient mice) and syngeneic models (murine tumor cells in immunocompetent mice), are crucial for evaluating the anti-tumor activity of therapeutic agents in a systemic biological context. enamine.netmeliordiscovery.com

Assessment of Anti-Tumor Activity

Daunorubicin has demonstrated significant anti-tumor activity in various preclinical animal models. In a xenograft model using HCT116 human colorectal cancer cells, administration of daunorubicin profoundly suppressed tumor progression. spandidos-publications.comnih.govresearchgate.netnih.gov Similarly, in an orthotopic xenograft model with HT-29 human colon carcinoma cells, daunorubicin treatment resulted in an 18.6% inhibition of tumor volume compared to the control group. nih.gov

The compound's efficacy has also been confirmed in hematological cancer models. Studies using P388 leukemia and Gross leukemia models showed that a polymeric derivative of daunorubicin was highly effective. nih.gov Furthermore, this derivative proved superior to doxorubicin (B1662922) in a solid tumor model of MS-2 sarcoma. nih.gov

In models of hepatocellular carcinoma, daunorubicin treatment led to favorable tumor regression in both a cell line-derived xenograft (CDX) model using HCCLM3 cells and a patient-derived xenograft (PDX) model. nih.gov

Summary of Daunorubicin In Vivo Anti-Tumor Activity

Animal ModelCancer TypeKey FindingsSource
HCT116 Xenograft MiceColorectal CancerProfound suppression of tumor progress. spandidos-publications.comnih.govresearchgate.net
HT-29 Xenograft MiceColon Carcinoma18.6% inhibition of tumor volume. nih.gov
HCCLM3 CDX and PDX MiceHepatocellular CarcinomaMarked tumor reduction and regression. nih.gov
P388 and Gross Leukemia ModelsLeukemiaEffective anti-tumor activity. nih.gov
MS-2 Sarcoma ModelSarcomaSuperior anti-tumor activity compared to doxorubicin. nih.gov

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Systems

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding the dose-response relationships of a drug, which helps in predicting its effects and optimizing dosing schedules for efficacy while minimizing toxicity. catapult.org.uk Pharmacokinetics describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes the effects of the drug on the body. tdl.org

In preclinical systems, daunorubicin is known to be extensively metabolized into an active hydroxyl derivative, daunorubicinol. nih.gov The pharmacokinetics of both the parent drug and its metabolite are characterized by significant inter-individual variability. nih.gov

Pharmacodynamic assessments in animal models have provided insights into the biological effects of daunorubicin. For example, in a study using male Sprague-Dawley rats, intravenous administration of daunorubicin resulted in a significant increase in malondialdehyde (MDA) levels in renal tissue, a marker of oxidative stress. targetmol.com The same study noted a marked decrease in total glutathione peroxidase (GPx) activity. targetmol.com These PD markers help to quantify the physiological response to the drug at a tissue-specific level. Integrating PK and PD data from preclinical models is a critical step in the translation of a drug candidate from the laboratory to clinical application. catapult.org.uktdl.org

Advanced Drug Delivery Systems for Daunorubicin

Advanced drug delivery systems for daunorubicin aim to enhance its therapeutic index by improving drug solubility, prolonging circulation time, enabling controlled release, and increasing accumulation at the tumor site. These systems are designed to overcome challenges associated with conventional chemotherapy, such as multidrug resistance and systemic toxicity.

Liposomal Formulations: Preclinical Development and Evaluation

Liposomal encapsulation of daunorubicin, often in combination with other agents, has been a key strategy to improve its pharmacokinetic profile and therapeutic efficacy. These formulations consist of phospholipid vesicles that encapsulate the aqueous drug core, shielding it from metabolic degradation and altering its biodistribution.

A notable example is a liposomal formulation co-encapsulating daunorubicin and cytarabine at a fixed 1:5 molar ratio (known as CPX-351). The preclinical rationale for this combination was based on in-vitro studies demonstrating synergistic cytotoxicity in a majority of evaluated cancer cell lines. aacrjournals.org The liposome membrane is typically composed of lipids like distearoylphosphatidylcholine (DSPC), distearoylphosphatidylglycerol (DSPG), and cholesterol. dovepress.com This composition is engineered to ensure the liposomes remain stable in circulation and that the synergistic drug ratio is maintained until the liposomes are taken up by tumor cells. dovepress.com

Preclinical studies in mice and rats confirmed that this liposomal system distributes to the bone marrow. aacrjournals.org Upon internalization by cancer cells, the liposome degrades, releasing both drugs intracellularly where they can exert their cytotoxic effects. aacrjournals.org This delivery mechanism allows the intracellular concentrations of daunorubicin and cytarabine to be transiently maintained near their optimal synergistic ratio. aacrjournals.org The properties of the encapsulating liposome protect the drugs from metabolic processes, leading to a prolonged elimination half-life compared to the free, non-liposomal forms of the drugs. dovepress.com

Table 1: Preclinical Characteristics of a Daunorubicin and Cytarabine Co-Loaded Liposomal Formulation
ParameterDescriptionPreclinical Finding/RationaleReference
Drug CombinationDaunorubicin and CytarabineFixed 1:5 molar ratio demonstrated synergistic in-vitro cytotoxicity in 53% of cancer cell lines tested. aacrjournals.org
Lipid CompositionDSPC, DSPG, and CholesterolEngineered in a 7:2:1 molar ratio to maintain stability and drug ratio in circulation. aacrjournals.orgdovepress.com
Mechanism of ActionIntracellular drug releaseAfter cellular uptake, the liposome degrades, releasing the drugs inside the target cell. aacrjournals.org
BiodistributionAnimal Models (Mice and Rats)Confirmed distribution to bone marrow, a key site for hematological malignancies. aacrjournals.org
PharmacokineticsCompared to free drugsLiposomal encapsulation leads to a markedly prolonged elimination half-life for both drugs. dovepress.com

Nanoparticle-Based Delivery Systems (e.g., Poly(butylcyanoacrylate) Nanoparticles)

Poly(alkyl cyanoacrylate) (PACA) nanoparticles, particularly those made from poly(butylcyanoacrylate) (PBCA), have been extensively investigated as biodegradable and biocompatible carriers for anticancer drugs like daunorubicin. tandfonline.com These polymeric nanoparticles can encapsulate therapeutic agents, offering benefits such as extended circulation and enhanced accumulation in tumor tissues. tandfonline.com

The synthesis of PBCA nanoparticles is often achieved through anionic polymerization in an alkaline pH environment, a process that allows for the incorporation of various chemotherapeutic agents. tandfonline.com Preclinical research on daunorubicin-loaded PBCA nanoparticles has focused on their physicochemical characterization and in-vitro behavior. Studies have shown that these nanoparticles can effectively entrap daunorubicin. tandfonline.com

Surface modification of PBCA nanoparticles, for instance with surfactants like polysorbate 80, has been explored to enhance drug delivery across the blood-brain barrier. oaepublish.comnih.gov In preclinical rat models, doxorubicin (a closely related anthracycline) delivered via polysorbate 80-coated PBCA nanoparticles showed significantly increased brain concentrations compared to the free drug. oaepublish.com This approach leverages the adsorption of plasma apolipoproteins, which allows the nanoparticles to be internalized by endothelial cells via the LDL uptake system. oaepublish.com The use of PBCA nanoparticles has demonstrated the ability to overcome multidrug resistance, a significant hurdle in chemotherapy. tandfonline.com

Table 2: Research Findings on Anthracycline-Loaded PBCA Nanoparticles
System ComponentDrugKey Preclinical FindingReference
Poly(butylcyanoacrylate) (PBCA)DaunorubicinDemonstrated effective drug loading and potential to overcome multidrug resistance. tandfonline.comtandfonline.com
PBCA with Polysorbate 80 CoatingDoxorubicinIncreased drug concentration in the brain by over 60 times compared to free drug in rat models. oaepublish.com
PBCA NanoparticlesDoxorubicinShowed higher cytotoxicity in rat glioma cell lines compared to the free drug. nih.gov

Drug-Polymer Conjugates and Prodrug Strategies

Conjugating daunorubicin to a polymeric carrier creates a macromolecular prodrug designed to improve the drug's therapeutic properties. This strategy involves covalently attaching the drug to a polymer backbone, often via a linker that is stable in circulation but cleavable under specific conditions found in the tumor microenvironment.

Polymers such as polyethylene glycol (PEG) are widely used for this purpose due to their biocompatibility and ability to prolong the circulation time of small molecule drugs. nih.gov The general principle of this approach is to create a prodrug that remains largely inactive in the bloodstream, minimizing systemic exposure, and then releases the active drug at the tumor site. This targeted release can be triggered by the acidic pH of the tumor extracellular space or within cellular lysosomes. mdpi.comresearchgate.net

For instance, preclinical studies on doxorubicin-polymer conjugates have utilized pH-sensitive linkers, such as hydrazones. These linkers are relatively stable at the physiological pH of blood (7.4) but are hydrolyzed under the more acidic conditions of a tumor (pH ~5.0-6.8), triggering the release of the active drug. mdpi.com In-vitro drug release studies have demonstrated this pH-dependent mechanism, showing slow drug release at pH 7.4 and significantly faster release at lower pH values. mdpi.com This controlled release mechanism can lead to enhanced antitumor activity and internalization by cancer cells. mdpi.com

Table 3: pH-Dependent Drug Release from an Anthracycline-Polymer Conjugate
ConditionDrug Release ProfileRationaleReference
Physiological pH (7.4)Slow and sustained release.Represents stability in normal circulation, minimizing off-target effects. mdpi.com
Tumor Extracellular pH (6.8)Faster drug release mechanism.Influenced by the acidic tumor microenvironment, leading to enhanced internalization and efficacy. mdpi.com
Endosomal/Lysosomal pH (~5.4)Most rapid drug release.Designed for cleavage of pH-sensitive linkers (e.g., hydrazone) after cellular uptake. mdpi.com

Targeted Delivery Approaches (e.g., Oligoarginine Conjugates)

Targeted delivery strategies aim to increase the concentration of daunorubicin in tumor cells while sparing healthy tissues. This is often achieved by conjugating the drug or its carrier system to a ligand that specifically recognizes and binds to receptors overexpressed on the surface of cancer cells. Another approach involves the use of cell-penetrating peptides (CPPs), which can facilitate the translocation of therapeutic cargo across cellular membranes. nih.govoncotarget.com

Oligoarginine is a well-known cationic CPP that can enhance the cellular uptake of conjugated molecules. nih.gov Preclinical research has explored the synthesis and characterization of daunorubicin-oligoarginine conjugates. nih.gov In these constructs, an oligoarginine moiety with 6 or 8 residues is attached to daunorubicin through different types of covalent bonds, such as squaric amide, oxime, or hydrazone linkers. nih.gov

The stability and biological activity of these conjugates were found to be highly dependent on the type of linkage used. nih.gov In-vitro studies showed that conjugates with stable squaric amide or oxime linkages were effective, while a conjugate with a less stable hydrazone linker continuously released free daunorubicin. nih.gov The cytostatic effect and cellular uptake of these conjugates were evaluated in human leukemia (HL-60) and human hepatoma (HepG2) cell lines. nih.gov The results indicated that the efficacy of the conjugates was influenced by the acid stability of the linker and varied significantly between the different cell lines studied. nih.gov This highlights the importance of linker chemistry and cellular context in the design of CPP-based drug delivery systems. nih.gov

Table 4: Preclinical Evaluation of Daunorubicin-Oligoarginine Conjugates
Conjugate Linker TypeOligoarginine LengthStability FindingCellular Uptake FindingReference
Squaric Amide6 or 8 residuesStable in solution.Uptake and cytostatic effect were dependent on the cell line. nih.gov
Oxime6 or 8 residuesStable in solution.Uptake and cytostatic effect were dependent on the cell line. nih.gov
Hydrazone6 or 8 residuesUnstable; continuous release of free daunorubicin observed.Activity dependent on acid stability and cell line. nih.gov

Advanced Analytical and Biophysical Methodologies for Daunorubicin Research

Chromatographic Techniques for Analysis and Isolation

Chromatography is an indispensable tool in pharmaceutical analysis, enabling the separation, identification, and quantification of components within a mixture. For Daunorubicin (B1662515) Hydrochloride, various high-performance liquid chromatography (HPLC) based methods are employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of daunorubicin, offering high resolution and sensitivity. proquest.comiajps.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for its analysis. wjpsonline.comresearchgate.net

Several validated RP-HPLC methods have been developed for the determination of daunorubicin in bulk drug substances and pharmaceutical formulations. proquest.comwjpsonline.comresearchgate.net These methods typically utilize a C18 column as the stationary phase and a mixture of an aqueous buffer and an organic solvent as the mobile phase. For instance, one method employs a Zorbax C18 column with a mobile phase consisting of 0.01N KH2PO4 buffer and acetonitrile in a 60:40 ratio. wjpsonline.com Another method uses a Cosmosil C18 column with a mobile phase of Water (0.1% OPA) and Acetonitrile in a 05:95 (v/v) ratio. researchgate.net

The detection of daunorubicin is commonly achieved using a UV detector, with wavelengths typically set around 230 nm or 240 nm. wjpsonline.comresearchgate.net The retention time for daunorubicin can vary depending on the specific chromatographic conditions. For example, reported retention times include 3.208 minutes and 4.3167 minutes under different method parameters. wjpsonline.comresearchgate.net Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the reliability of these analytical procedures, with key parameters such as linearity, precision, and accuracy being rigorously assessed. researchgate.net

A single HPLC method has also been validated for the simultaneous analysis of daunorubicin and other anthracyclines, along with their metabolites, in human plasma. nih.govsigmaaldrich.com This method utilizes a Supelcosil LC-CN column with spectrofluorimetric detection, demonstrating the versatility of HPLC in complex biological matrices. nih.govsigmaaldrich.com

Table 1: Exemplary HPLC Methods for Daunorubicin Analysis

Stationary PhaseMobile PhaseFlow RateDetection WavelengthRetention Time of Daunorubicin
Altima C18 (4.6mm x 150mm, 5µm)ACN, Methanol and Phosphate buffer pH-4.6 (10:25:65 v/v)1.0ml/min265nm6.068±0.02 min
Zorbax C18 (150mm x 4.6 mm, 5µ particle size)0.01N KH2PO4: Acetonitrile (60:40)1.0 ml/min240.0 nm3.208 min
Cosmosil C18 (250 mm x 4.6 mm, 5pm)Water(0.1% OPA) and Acetonitrile (05:95 v/v)1ml/min230 nm4.3167 min
Supelcosil LC-CN 5 mm column (25 cm x 4.6 mm)Isocratic elution with chloroform/1-heptanol mixture (9:1) and reextraction with ortophosphoric acid 0.1 MNot SpecifiedSpectrofluorimetry (Excitation: 480 nm, Emission: 560 nm)Not Specified

The identification and characterization of impurities in a drug substance are critical for ensuring its safety and efficacy. Preparative HPLC is a powerful technique for isolating unknown impurities in sufficient quantities for subsequent structural elucidation. iajps.come-journals.in

A study on an unknown impurity in bulk daunorubicin hydrochloride utilized preparative HPLC for its isolation. e-journals.in The process involved enriching the impurity and then subjecting it to preparative chromatography. e-journals.inresearchgate.net In this particular case, a Waters X-Bridge prep C18 column was used with an isocratic mobile phase composed of a 65:35 mixture of 0.1% Trifluoroacetic acid solution and acetonitrile. e-journals.in The flow rate was set at 10.0 mL/min, and the effluent was monitored at 254 nm. e-journals.in Through multiple runs, a sufficient amount of the impurity was isolated for further analysis. e-journals.in The purity of the isolated fraction is then confirmed using analytical HPLC before proceeding to structural characterization. e-journals.in

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. iajps.com It is particularly valuable for the quantitative determination of daunorubicin in complex biological matrices like plasma. nih.govresearchgate.net

Several LC-MS/MS methods have been developed and validated for the quantification of daunorubicin. nih.govresearchgate.netekjcp.org These methods typically involve a protein precipitation step for sample preparation, followed by analysis using an LC-MS/MS system operating in the multiple-reaction-monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.govresearchgate.net Positive ion spray ionization is commonly employed. nih.govresearchgate.net

For instance, a validated method for determining daunorubicin in rat plasma demonstrated a concentration range of 0.250 to 100 ng/mL with good accuracy and precision. nih.govresearchgate.net In such methods, an internal standard, such as doxorubicinol, is used to ensure the accuracy of the quantification. nih.govresearchgate.net The optimization of HPLC gradient conditions is crucial to separate daunorubicin from potential background interferences. nih.govresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental for the structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the atomic-level structure of daunorubicin and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. jchps.com It is employed for the structural characterization of daunorubicin and for identifying impurities and derivatives. e-journals.inresearchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to gain a comprehensive understanding of the molecular structure. researchgate.netemerypharma.com

NMR spectroscopy has been instrumental in characterizing impurities isolated from this compound. e-journals.inresearchgate.net By analyzing the NMR spectral data of an isolated impurity and comparing it with that of daunorubicin, the structure of the impurity can be conclusively identified. researchgate.net For example, the presence of an ethyl group instead of an acetyl group at a specific position was confirmed through the comparison of 1H-NMR, 13C-NMR, and DEPT-135 data. researchgate.net

Furthermore, NMR techniques, such as the measurement of nuclear relaxation times (T1) and diffusion-ordered spectroscopy (DOSY), have been used to investigate the supramolecular structure of daunorubicin when loaded into nanoparticles, providing insights into drug-polymer interactions. nih.govresearchgate.net

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental structural information. emerypharma.com ¹H NMR spectra give details on the different types of protons and their relative numbers, while ¹³C NMR provides information on the carbon framework of the molecule. jchps.comresearchgate.net

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are essential for establishing connectivity between protons within the molecule. researchgate.netemerypharma.com The COSY spectrum reveals which protons are coupled to each other, aiding in the assignment of complex proton signals. emerypharma.com

The complete assignment of all proton and carbon signals for this compound and its derivatives has been achieved through thorough NMR analysis, including 1D and 2D techniques. researchgate.net This detailed spectral information is crucial for confirming the structure of newly synthesized derivatives and for assessing their purity. researchgate.netnih.gov For instance, the formation of an amide bond at a specific position in a daunorubicin derivative can be confirmed by a significant shift in the corresponding proton's chemical shift in the ¹H NMR spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Mass Spectrometry for Molecular Weight and Impurity Identification

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and for identifying and characterizing impurities.

In the quality control of this compound bulk drug, mass spectrometry, often coupled with liquid chromatography (LC-MS), plays a crucial role in detecting, isolating, and identifying unknown impurities. researchgate.nete-journals.in For instance, an unknown impurity appearing in some manufactured batches was investigated using LC-MS and tandem mass spectrometry (MS/MS). The initial analysis showed a major molecular ion peak at m/z 514, indicating a molecular weight of 513 for the impurity. researchgate.net High-resolution mass spectrometry (HR-MS) confirmed the [M+H]⁺ ion peak at m/z 514 and revealed daughter ions at m/z 367 and 349. researchgate.net This fragmentation pattern, along with NMR data, allowed for the conclusive identification of the impurity as 13-deoxy-daunorubicin, where the acetyl group at the 8th position is replaced by an ethyl group. researchgate.net

Compound Molecular Formula Molecular Weight
Daunorubicin C27H29NO10 nih.govwikipedia.org527.52 g/mol nih.gov
Daunorubicinone (Impurity A) C21H18O8 pharmaffiliates.com398.36 g/mol pharmaffiliates.com
Daunorubicinol (Impurity B) C27H31NO10 pharmaffiliates.com529.54 g/mol pharmaffiliates.com
13-deoxy-daunorubicin C27H31NO9513 g/mol researchgate.net

Computational Chemistry and Biophysical Modeling

Computational chemistry and biophysical modeling are used to study the interactions of Daunorubicin at an atomic level, providing insights that complement experimental data. These methods can be used to model the interaction of Daunorubicin with biological targets like DNA and cell membranes.

Molecular docking and molecular dynamics simulations are employed to analyze the potential interactions of Daunorubicin and its derivatives with DNA duplexes. mdpi.com These computational approaches help in understanding the binding modes and affinities of the compounds, which can be correlated with their cytotoxic potential. mdpi.com

Biophysical modeling is also used to investigate the interplay between Daunorubicin and model cell membranes. nih.govnih.gov Studies using liposomes as mimetic membrane models have explored the ability of Daunorubicin to partition into lipid bilayers, its location within the membrane, and its effect on membrane fluidity. nih.govnih.gov These studies have shown that Daunorubicin has a higher affinity for more fluid membranes and that its interaction can alter the biophysical properties of the bilayer, such as decreasing membrane fluidity in the acyl region of phospholipids. nih.govnih.gov Fluorescence quenching studies in these model systems suggest a broad distribution of the drug across the bilayer, with a preferential location in the phospholipid tails. nih.govnih.gov These findings are important for understanding the mechanisms by which Daunorubicin exerts its cytotoxic effects at the membrane level. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions (DNA, Proteins, Enzymes)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction of Daunorubicin with its primary biological targets, such as DNA, and enzymes like topoisomerase II.

Research findings from docking studies reveal that Daunorubicin intercalates into the DNA double helix, primarily at GC-rich sequences. The process involves the planar chromophore of the drug inserting itself between base pairs, while the daunosamine (B1196630) sugar moiety sits in the minor groove. These interactions are stabilized by a network of hydrogen bonds and van der Waals forces. For instance, studies on the Daunorubicin-DNA complex have elucidated the critical role of specific nucleotide interactions in stabilizing the complex.

When interacting with the DNA-topoisomerase II complex, Daunorubicin stabilizes the "cleavage complex," where the DNA strands are cut. This prevents the re-ligation of the DNA, leading to double-strand breaks and subsequent cell death. Docking simulations have identified key amino acid and nucleotide residues involved in these interactions, such as Gln778, DG13, and DC8, which are crucial for the formation of the ternary complex researchgate.net. The binding affinity of Daunorubicin to its targets can also be estimated through docking scores. For example, a study involving docking of Daunorubicin against a protein from Leishmania donovani reported a high binding affinity with a free binding energy of -8.3 kcal/mol researchgate.net.

Table 1: Key Interactions of Daunorubicin from Molecular Docking Studies

Target Key Interacting Residues/Bases Type of Interaction Predicted Binding Affinity (Example)
DNA GC-rich sequences Intercalation, Hydrogen Bonding, van der Waals -
Topoisomerase II-DNA Complex Gln778, DG13, DC8 Hydrogen Bonding -
Leishmania donovani Protein Not specified Not specified -8.3 kcal/mol researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Binding Mechanisms

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the Daunorubicin-target complex over time. These simulations track the motions of atoms and molecules, providing a deeper understanding of the binding mechanism.

MD simulations of the Daunorubicin-DNA complex have shown how the drug induces local conformational changes in the DNA structure, such as unwinding of the helix. The stability of the complex is assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the simulation period. A stable RMSD suggests that the complex has reached equilibrium.

In the context of enzyme interactions, a 200-nanosecond MD simulation of a Daunorubicin-Mpro enzyme complex demonstrated the stability of the binding through analysis of RMSD and root-mean-square fluctuation (RMSF) researchgate.net. RMSF analysis can pinpoint which parts of the protein or DNA become more or less flexible upon drug binding. Such simulations have confirmed that Daunorubicin binding can induce conformational changes in enzymes like topoisomerase II, which are critical for its inhibitory action mdpi.com. These dynamic studies are crucial for a comprehensive understanding of how Daunorubicin interacts with its biological targets at an atomic level.

Table 2: Insights from Molecular Dynamics Simulations of Daunorubicin Complexes

System Simulation Length Key Findings Stability Metrics
Daunorubicin-DNA Varies Induces local DNA unwinding and conformational changes. Stable RMSD over simulation time.
Daunorubicin-Mpro Enzyme 200 ns Stable binding within the enzyme's active site researchgate.net. Analysis of RMSD and RMSF researchgate.net.
Daunorubicin-Topoisomerase II Varies Induces conformational changes in the enzyme, particularly in key residues like R503, affecting DNA re-ligation mdpi.com. Analysis of rotameric states and complex stability mdpi.com.

Free Energy Calculations (e.g., MM-PBSA) for Binding Affinity

To quantify the binding affinity of Daunorubicin to its targets, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are employed. This method calculates the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models.

MM-PBSA has been used to compare the binding affinities of Daunorubicin and its metabolites or analogues to DNA and proteins. For instance, a study calculated the theoretical binding free energy difference between 13-dihydrodaunomycin-DNA and Daunorubicin-DNA to be 2.1 ± 1.6 kcal/mol, which was in good agreement with experimental values nih.gov. These calculations can decompose the binding energy into contributions from different types of interactions, such as electrostatic and van der Waals forces, providing a detailed energetic profile of the binding process. Such quantitative predictions are valuable for understanding structure-activity relationships and for the rational design of new drug candidates with improved binding affinities.

Table 3: Binding Free Energy Calculations for Daunorubicin Interactions

Complex Method Calculated Binding Free Energy / Difference Key Contributing Energy Terms
Daunorubicin-DNA vs. 13-dihydrodaunomycin-DNA Thermodynamic Integration/Molecular Dynamics ΔΔG = 2.1 ± 1.6 kcal/mol nih.gov Analysis of different interaction and group contributions nih.gov.
Daunorubicin-Apoptotic/Drug Resistance Proteins MM-PBSA Daunorubicin shows stronger interaction with apoptotic proteins (Bax, Mcl-1 complexes) than its metabolite, Daunorubicinol nih.gov. Not specified

In Silico Pathway Analysis and Protein-Protein Interaction Prediction

In silico pathway analysis is a computational approach used to understand the broader biological effects of a drug by identifying the signaling pathways and protein-protein interaction (PPI) networks it perturbs. By analyzing gene expression data from cells treated with Daunorubicin, researchers can map the affected pathways.

Studies have shown that Daunorubicin significantly impacts signaling pathways associated with apoptosis nih.govnih.gov. For example, it can activate the pro-apoptotic JNK signaling pathway while inactivating the pro-survival PI3K/AKT pathway nih.gov. Another identified mechanism involves the generation of ceramide through sphingomyelin hydrolysis, which initiates an apoptotic signaling cascade nih.gov. When comparing Daunorubicin to its metabolite, Daunorubicinol, in silico analysis revealed that Daunorubicin predominantly affects apoptosis-related signaling, whereas its metabolite is more associated with pathways related to multidrug resistance and cardiotoxicity nih.gov.

PPI network analysis helps to identify the key proteins that interact with Daunorubicin's primary targets. Known protein associations for Daunorubicin include DNA topoisomerase 2-alpha and 2-beta, Xanthine dehydrogenase/oxidase, and Multidrug resistance-associated protein 1 hmdb.ca. Understanding these networks can reveal novel drug targets and provide insights into the mechanisms of drug resistance and side effects.

Table 4: Predicted Pathway and Protein Interactions for Daunorubicin

Analysis Type Key Pathways/Proteins Identified Biological Implication
Pathway Analysis Apoptosis signaling (e.g., JNK activation, PI3K/AKT inactivation) nih.govnih.gov. Induction of programmed cell death in cancer cells.
Pathway Analysis Sphingomyelin-ceramide pathway nih.gov. Initiation of apoptotic signaling nih.gov.
Pathway Analysis Hedgehog pathway inhibition researchgate.net. Downregulation of GLI1, leading to apoptosis researchgate.net.
Protein-Protein Interaction DNA topoisomerase 2-alpha/beta, Xanthine dehydrogenase/oxidase, Multidrug resistance-associated protein 1 hmdb.ca. Elucidation of direct targets and proteins involved in metabolism and resistance.

Biophysical Studies with Model Lipid Membranes (e.g., Liposomes)

Biophysical studies using model lipid membranes, such as liposomes, are crucial for understanding how Daunorubicin interacts with and permeates cell membranes to reach its intracellular targets royalsocietypublishing.orgnih.gov. These studies investigate parameters like the drug's ability to partition into lipid bilayers, its location within the membrane, and its effect on membrane fluidity royalsocietypublishing.orgnih.gov.

The partition coefficient (Kp) quantifies the distribution of Daunorubicin between the lipid and aqueous phases. Studies have shown that Daunorubicin's affinity for lipid bilayers is dependent on the lipid composition. It has a higher affinity for bilayers composed of DMPC, followed by DMPC:SM, DMPC:Chol, and lastly DMPC:SM:Chol royalsocietypublishing.org. This suggests that the complexity and fluidity of the membrane influence the drug's partitioning royalsocietypublishing.org. The interaction is driven by both electrostatic forces between the positively charged amino sugar and the negatively charged phosphate groups of phospholipids, and hydrophobic interactions royalsocietypublishing.orgnih.gov.

Fluorescence quenching studies with probes like DPH and TMA-DPH help to determine the location of Daunorubicin within the membrane. These studies suggest a broad distribution of the drug across the bilayer, with a preferential location within the hydrophobic acyl region of the phospholipids royalsocietypublishing.org.

Table 5: Biophysical Parameters of Daunorubicin Interaction with Model Lipid Membranes

Membrane Composition Partition Coefficient (log Kp) Location of Daunorubicin Effect on Membrane Fluidity (Anisotropy)
DMPC 4.09 ± 0.04 Broad distribution, preferential in acyl region royalsocietypublishing.org. Decrease in fluidity in the acyl region royalsocietypublishing.org.
DMPC:SM (8:2) 3.96 ± 0.01 Broad distribution, preferential in acyl region royalsocietypublishing.org. Decrease in fluidity in the acyl region royalsocietypublishing.org.
DMPC:Chol (8:2) 3.86 ± 0.03 Broad distribution, preferential in acyl region royalsocietypublishing.org. No significant change royalsocietypublishing.org.
DMPC:SM:Chol (7:1.5:1.5) 3.65 ± 0.04 Broad distribution, preferential in acyl region royalsocietypublishing.org. No significant change royalsocietypublishing.org.

Future Directions and Emerging Research Avenues

Development of Novel Daunorubicin (B1662515) Analogues with Enhanced Specificity and Reduced Resistance Potential

A primary focus of future research is the rational design and synthesis of novel daunorubicin analogues. The goal is to create derivatives with improved tumor cell specificity and a reduced propensity for inducing drug resistance. Key strategies in this area include:

Modification of the Daunosamine (B1196630) Sugar Moiety: Alterations to the sugar component of daunorubicin have been shown to impact the drug's interaction with efflux pumps, a major mechanism of multidrug resistance (MDR). For instance, modifying the amino group on the sugar can avert recognition and subsequent efflux by P-glycoprotein (P-gp), leading to increased intracellular drug accumulation in resistant cancer cells. One study demonstrated that converting the amino group to an azido group resulted in a compound, 3'-azidodaunorubicin (ADNR), that evaded P-gp binding and exhibited potent anticancer activity in both drug-sensitive and drug-resistant leukemia cells. frontiersin.org

Aglycone Structure Modifications: While changes to the tetracyclic aglycone are generally less tolerated for maintaining antitumor activity, subtle modifications hold promise. There is evidence suggesting that alterations to the electronic character of the aglycone may be associated with reduced cardiotoxicity, a significant dose-limiting side effect of anthracyclines. nih.gov

Reductive Amination for Novel Derivatives: The synthesis of new daunorubicin derivatives through reductive amination with various aldehydes has yielded compounds with significantly greater cytotoxicity compared to the parent drug. frontiersin.orgnih.gov These derivatives exhibit an increased affinity for DNA, disrupt the cell cycle, and inhibit glycolysis. frontiersin.orgnih.gov The specific arrangement of substituents on the newly introduced aryl radical can strongly influence the survival of tumor cells. frontiersin.org

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR for daunorubicin analogues is crucial. It has been observed that analogues with efficacy and potency comparable to daunorubicin are structurally very similar in terms of their hydrophilic character, functional groups, and stereochemistry. nih.gov However, high efficacy with decreased potency is compatible with a broader range of structural variations. nih.gov Generally, structural modifications to the sugar side chain are more compatible with retaining in vivo antitumor efficacy than changes to the aglycone. nih.gov

These approaches aim to develop daunorubicin analogues that can overcome the challenge of P-gp-mediated multidrug resistance and exhibit enhanced therapeutic profiles. frontiersin.org

Integration of Multi-Omics Data in Understanding Daunorubicin's Biological Effects

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to comprehensively understand the multifaceted biological effects of daunorubicin. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a systems-level view of the cellular response to daunorubicin, identify novel mechanisms of action and resistance, and discover predictive biomarkers.

While research directly integrating multi-omics with daunorubicin is emerging, studies on its close analogue, doxorubicin (B1662922), provide a strong precedent. For example, the integration of transcriptomics, metabolomics, and lipidomics has been used to elucidate the mechanisms of doxorubicin-induced cardiotoxicity. nih.gov These studies identified significant changes in inflammatory response pathways and alterations in metabolites such as amino acids, fatty acids, and various lipids. nih.gov Similarly, combining proteomics and metabolomics has revealed that doxorubicin-induced heart failure is associated with perturbations in fatty acid metabolism, glycolysis, and amino acid metabolism. nih.gov

Applying a similar multi-omics approach to daunorubicin could:

Elucidate Drug Response and Resistance Mechanisms: By analyzing the genomic, transcriptomic, proteomic, and metabolomic profiles of cancer cells before and after daunorubicin treatment, researchers can identify key pathways and molecules associated with sensitivity or resistance. For example, a study on acute lymphoblastic leukaemia cell lines showed that resistance to daunorubicin was correlated with a lack of p53 phosphorylation and an increase in SOD2 levels. nih.gov

Identify Novel Drug Targets: Multi-omics data can reveal previously unknown cellular components that interact with daunorubicin or are affected by its activity, potentially leading to the identification of new therapeutic targets.

Discover Predictive Biomarkers: Integrated analysis may uncover molecular signatures that can predict a patient's response to daunorubicin, enabling a more personalized medicine approach.

The integration of these large datasets requires sophisticated bioinformatics and computational tools to identify meaningful patterns and correlations. researchgate.netresearchgate.net The ultimate goal is to build comprehensive models of daunorubicin's action that can guide the development of more effective and less toxic cancer therapies.

Exploration of Daunorubicin's Role in Chemical Biology and Pathway Perturbation Studies

Daunorubicin's well-characterized mechanisms of action, including DNA intercalation and topoisomerase II inhibition, make it a valuable tool for chemical biology and pathway perturbation studies. nih.gov By observing the cellular consequences of these specific molecular interactions, researchers can dissect complex biological pathways.

Probing DNA-Related Processes: Daunorubicin's ability to interfere with DNA replication and transcription can be harnessed to study the cellular processes that depend on these fundamental activities. nih.gov Its interaction with DNA provides a means to investigate the dynamics of DNA repair, cell cycle checkpoints, and apoptosis. nih.gov

Investigating Signal Transduction Pathways: Cellular response to daunorubicin is regulated by a multitude of signaling events. drugtargetreview.com These include the sphingomyelin-ceramide pathway, mitogen-activated protein kinase (MAPK) and stress-activated protein/c-Jun N-terminal kinase (SAPK/JNK) activation, and transcription factors like NF-κB. drugtargetreview.comresearchgate.net By treating cells with daunorubicin and observing the downstream effects on these pathways, researchers can gain insights into their intricate regulation and crosstalk. For instance, studies have shown that daunorubicin can activate NF-κB and induce κB-dependent gene expression. researchgate.net

Use as a Chemical Probe: A chemical probe is a small molecule used to study and manipulate a biological system. thermofisher.com Daunorubicin's defined molecular targets allow it to be used as a probe to investigate the functional consequences of inhibiting DNA synthesis and topoisomerase II activity in various cellular contexts. This can help in understanding the roles of these processes in both normal physiology and disease states. Recent research has also identified daunorubicin as an inhibitor of ENAH, a protein involved in hepatocellular carcinoma progression, and has been shown to suppress the GLI1-dependent Hedgehog signaling pathway in colorectal cancer cells, highlighting its potential to perturb multiple cancer-promoting pathways. nih.gov

The use of daunorubicin in these studies, often in combination with genetic and other chemical biology techniques, will continue to be instrumental in unraveling the complexities of cellular function.

Advanced Imaging and Single-Molecule Techniques for Daunorubicin Localization and Interaction Dynamics

Visualizing the subcellular localization and molecular interactions of daunorubicin is critical for a complete understanding of its mechanism of action. Advanced imaging and single-molecule techniques are providing unprecedented insights into these processes.

Fluorescence Imaging: Daunorubicin is intrinsically fluorescent, which allows for its direct visualization within cells and tissues. researchgate.net Fluorescence imaging techniques, including confocal microscopy, have been used to study the uptake and distribution of daunorubicin and its liposomal formulations. researchgate.net These studies have shown that liposomal daunorubicin can achieve higher and more persistent concentrations within tumors compared to the free drug. researchgate.net

Single-Molecule Techniques:

Nanopore Analysis: Single-molecule nanopore technology has been utilized to study the interaction between DNA and doxorubicin, a close analogue of daunorubicin. By passing DNA-drug complexes through a nanopore, researchers can detect changes in the electronic signals that reveal details about the binding affinity and kinetics of the interaction at the single-molecule level. This technique has demonstrated that doxorubicin binding enhances the stability of the DNA hairpin structure.

Confocal Raman Spectroscopy: This technique has been employed to investigate the binding sites and dynamic interaction process between doxorubicin and DNA. It has revealed that the drug interacts with all four DNA bases and the phosphate backbone, and can also influence DNA conformation. The study also proposed a dynamic model where the drug can form complexes with DNA as well as self-assemble into multimers.

These advanced techniques are moving beyond static snapshots of drug-target interactions and are providing a dynamic view of how daunorubicin engages with its cellular targets in real-time. This information is invaluable for the design of new drugs with optimized interaction profiles.

Strategies for Overcoming Resistance Mechanisms at a Molecular and Cellular Level

A major clinical limitation of daunorubicin is the development of multidrug resistance (MDR). Future research is heavily focused on developing strategies to circumvent these resistance mechanisms at both the molecular and cellular levels.

Targeting ABC Transporters: The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a primary cause of MDR. These transporters actively efflux daunorubicin from cancer cells, reducing its intracellular concentration and efficacy. Strategies to overcome this include:

Development of P-gp-Evading Analogues: As mentioned in section 7.1, modifying the sugar moiety of daunorubicin can create analogues that are no longer recognized as substrates by P-gp. frontiersin.org

Pharmacological Inhibitors: The use of small molecules that inhibit the function of ABC transporters is another approach. However, the clinical success of these inhibitors has been limited by toxicity and off-target effects.

Nanoparticle Delivery Systems: Encapsulating daunorubicin in nanoparticles can alter its cellular uptake mechanism, bypassing the P-gp efflux pumps.

Modulating Apoptotic Pathways: Resistance to daunorubicin can also arise from defects in the apoptotic pathways that are normally triggered by the drug. nih.gov Mutations in the p53 tumor suppressor gene, for example, can lead to resistance. nih.gov Strategies to address this include:

Combination Therapies: Combining daunorubicin with drugs that target other components of the apoptotic machinery may restore sensitivity.

Targeting Anti-Apoptotic Proteins: Developing inhibitors of anti-apoptotic proteins (e.g., Bcl-2 family members) could lower the threshold for apoptosis induction by daunorubicin.

Addressing Altered Drug Targets: Reduced activity or expression of topoisomerase II, the primary target of daunorubicin, can also confer resistance. nih.gov Research in this area is focused on understanding the mechanisms of topoisomerase II downregulation and developing strategies to restore its function or bypass the need for its activity.

Novel Therapeutic Approaches: Emerging preclinical strategies that hold promise for overcoming MDR include CRISPR/Cas9 gene editing to knock out ABC transporter genes, RNA interference to silence their expression, and the use of epigenetic modulators to alter the expression of resistance-related genes.

A multi-pronged approach that combines the development of novel drugs, innovative delivery systems, and combination therapies tailored to the specific resistance mechanisms of a patient's tumor will be key to improving the long-term efficacy of daunorubicin-based chemotherapy.

Q & A

Basic Research Questions

Q. How is Daunorubicin Hydrochloride identified and quantified in pharmaceutical formulations?

  • Method : High-performance liquid chromatography (HPLC) with ultraviolet detection is the standard method. A test solution is prepared by dissolving the compound in a mobile phase (e.g., methanol/water mixture) with an internal standard (e.g., deferoxamine mesilate). Retention time matching between the test and reference standard solutions confirms identity . Quantification uses peak area ratios relative to the internal standard, with a validated linear range of 90–120% of the labeled potency .

Q. What are the critical purity criteria for this compound in research-grade samples?

  • Key Tests :

  • Clarity and Color : A 2 mg/mL aqueous solution must be clear and red .
  • Heavy Metals : ≤20 ppm, assessed via Method 2 (USP) with a standard lead solution .
  • Bacterial Endotoxins : <4.3 endotoxin units (EU)/mg for sterile preparations .
  • Optical Rotation : [α] = +25° to +275° (15 mg in methanol) .
    • Spectrophotometric Validation : Absorbance E495nm1%=210250E^{1\%}_{495 \, \text{nm}} = 210–250 (10 mg in methanol) .

Q. What solubility properties should researchers consider for experimental design?

  • Solubility Profile : Freely soluble in water and methanol, slightly soluble in ethanol (99.5%). Stability in aqueous solutions is pH-dependent (optimal range: 4.5–6.0) .

Q. How are reference standards prepared for this compound assays?

  • Protocol : Accurately weigh 20 mg (potency-adjusted) of this compound, dissolve in mobile phase, add 4.0 mL internal standard solution (e.g., deferoxamine mesilate), and dilute to 20 mL. System suitability requires ≤2% relative standard deviation (RSD) for replicate injections .

Advanced Research Questions

Q. How does this compound inhibit DNA synthesis, and what are its key biochemical targets?

  • Mechanism : As a topoisomerase II (Topo II) inhibitor, it intercalates into DNA, stabilizing the Topo II-DNA cleavage complex and preventing religation. This causes double-strand breaks and apoptosis.
  • Kinetic Data :

  • KiK_i for DNA synthesis inhibition = 20 nM .
  • IC50_{50} values vary by cell line: 0.02–20 µM in leukemia (MOLT-4, CCRF-CEM) and solid tumor models .

Q. How can researchers differentiate apoptosis from necrosis in Daunorubicin-treated cells?

  • Methods :

  • TUNEL Assay : Detects DNA fragmentation (apoptosis) in RPE cells after 24-hour exposure to 0.02–20 µM Daunorubicin .
  • MTT Assay : Measures metabolic activity to distinguish viable (apoptotic) vs. nonviable (necrotic) cells. For example, CCRF-CEM cells show delayed cytotoxicity (12–24 hours post-treatment) .

Q. How do in vitro and in vivo efficacy results for this compound sometimes contradict?

  • Key Factors :

  • Drug Exposure Time : In vitro models (e.g., 4-hour treatment) may not replicate in vivo pharmacokinetics (e.g., repeated dosing in mice) .
  • Tumor Microenvironment : Hypoxia and glutathione levels in solid tumors (e.g., HCT116 xenografts) reduce efficacy compared to leukemia models .

Q. What strategies mitigate multidrug resistance (MDR) in Daunorubicin-treated cancer models?

  • Approach : Co-treatment with glutathione modulators (e.g., DL-buthionine sulfoximine) to sensitize MDR lung cancer cell lines. Reduced glutathione levels enhance intracellular daunorubicin accumulation .

Q. How are analytical methods validated for this compound in complex matrices?

  • Validation Parameters :

  • Column : Stainless steel, 4.6 mm × 30 cm, C18 packing .
  • Detection : UV at 254 nm, with ≤5% RSD for retention time .
  • Linearity : r20.999r^2 \geq 0.999 over 50–150% of target concentration .

Notes for Experimental Design

  • Storage : Lyophilized powder stable at -20°C for 2 years; reconstituted solutions in DMSO should be used within 1 month .
  • In Vivo Dosing : 2 mg/kg intraperitoneally every 48 hours in BALB/c nude mice (HCT116 xenografts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.